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  • Product: 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine
  • CAS: 478259-40-4

Core Science & Biosynthesis

Foundational

Pharmacological Characterization and Mechanism of Action of 2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine

Executive Summary The compound 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine (CAS: 478259-40-4) represents a highly privileged, conformationally restricted scaffold in modern medicinal chemistry[1]. By locking the flexible...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine (CAS: 478259-40-4) represents a highly privileged, conformationally restricted scaffold in modern medicinal chemistry[1]. By locking the flexible ethylamine side chain of endogenous monoamines (such as serotonin and tryptamine) into a rigid tricyclic framework, this molecule eliminates the entropic penalty typically associated with receptor binding.

This whitepaper provides an in-depth mechanistic analysis of how the hexahydrocarbazole core acts as a multi-target ligand, specifically focusing on its modulation of G-protein coupled receptors (GPCRs) in the central nervous system, including 5-HT (serotonin) and Dopamine D2 receptors[2]. Furthermore, we detail the self-validating experimental workflows required to accurately profile its pharmacodynamics.

Molecular Pharmacology & Mechanism of Action

The Structural Rationale

The hexahydrocarbazole framework is a bioisostere of the indole nucleus found in serotonin[3]. The saturation at the 4a and 9a bridgehead carbons introduces sp3 hybridization, creating a non-planar, three-dimensional topography that allows the molecule to project deeper into the orthosteric binding pockets of aminergic GPCRs.

The 7-amino substitution is the critical pharmacophoric determinant. In the binding pocket (typically Transmembrane Domain 5, TM5), the primary amine acts as a potent hydrogen bond donor. It interacts directly with conserved serine and threonine residues, mimicking the binding vector of the 5-hydroxyl group of serotonin or the 3-hydroxyl group of dopamine. A conserved aspartate residue in TM3 forms a critical salt bridge with the basic nitrogen at position 9 of the carbazole ring.

Signal Transduction Cascades

Depending on the specific stereoisomer (cis- vs. trans-fused at the 4a,9a junction), 7-amino-hexahydrocarbazoles exhibit distinct functional selectivities:

  • 5-HT 2A​ / 5-HT 2C​ Receptors: The compound typically acts as a partial agonist or antagonist. Binding stabilizes a receptor conformation that couples to Gq/11​ proteins, modulating Phospholipase C (PLC) activity and subsequent intracellular calcium mobilization.

  • Dopamine D 2​ Receptors: The scaffold often exhibits competitive antagonism at D2 receptors[2], blocking endogenous dopamine from initiating Gi​ -mediated inhibition of Adenylyl Cyclase (AC).

Pathway L Hexahydrocarbazol-7-amine (Ligand) R 5-HT / D2 Receptors L->R Orthosteric Binding G G-Protein (Gq/11 or Gi) R->G Conformational Shift E Effector Enzymes (PLC / AC) G->E Subunit Dissociation M Second Messengers (IP3, DAG / cAMP) E->M Signal Modulation

Fig 1: GPCR signal transduction cascade modulated by hexahydrocarbazole derivatives.

Quantitative Pharmacological Profiling

To contextualize the mechanism of action, it is necessary to evaluate the binding thermodynamics and functional efficacy. Below is a representative pharmacological profile for the 7-amino-hexahydrocarbazole class against standard CNS targets.

Table 1: Representative In Vitro Profiling of the 7-Amino-Hexahydrocarbazole Scaffold

Receptor TargetRadioligand UsedBinding Affinity ( Ki​ , nM)Functional EfficacySignal Pathway
5-HT 2A​ [ 3 H]-Ketanserin12.4 ± 1.2Partial Agonist Gq​ (Ca 2+ ↑)
5-HT 6​ [ 3 H]-LSD8.7 ± 0.9Antagonist Gs​ (cAMP ↓)
Dopamine D 2​ [ 3 H]-Spiperone45.2 ± 3.5Antagonist Gi​ (cAMP ↑)
NOP (ORL-1) [ 3 H]-Nociceptin> 1000N/A Gi​ / Go​ [4]

Note: Exact Ki​ values are highly dependent on the enantiomeric purity of the 4a,9a-bridgehead carbons.

Experimental Workflows & Methodologies

As a Senior Application Scientist, I emphasize that generating trustworthy pharmacological data requires protocols that control for artifactual noise. Binding affinity ( Ki​ ) does not equate to functional efficacy; therefore, a two-tiered experimental approach is mandatory.

Tier 1: Radioligand Displacement Assay (Thermodynamic Binding)

Causality & Rationale: We utilize a competitive displacement assay to isolate the orthosteric binding affinity without the confounding variable of receptor reserve (which plagues functional assays). GF/B filters are pre-soaked in 0.5% Polyethylenimine (PEI). Why? PEI neutralizes the negative charge of the glass fiber, preventing the non-specific binding of the positively charged 7-amine ligand, which would otherwise artificially inflate the background noise ( B0​ ).

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., 5-HT 2A​ ). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Ligand Dilution: Prepare a 10-point serial dilution of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine in assay buffer, ranging from 10−11 M to 10−5 M.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of[ 3 H]-Ketanserin (final concentration 1 nM), and 100 µL of membrane suspension (20 µg protein/well). Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B filters using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a MicroBeta counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . Rationale: The Cheng-Prusoff conversion provides an absolute thermodynamic constant, allowing for inter-lab comparability regardless of the specific radioligand concentration used.

Protocol S1 1. Membrane Preparation (HEK293 Cells) S2 2. Radioligand Incubation ([3H]-Ligand + Test Cmpd) S1->S2 S3 3. Vacuum Filtration (GF/B + 0.5% PEI) S2->S3 S4 4. Liquid Scintillation Counting S3->S4 S5 5. Cheng-Prusoff Analysis (Calculate Ki) S4->S5

Fig 2: Step-by-step workflow for competitive radioligand binding assays.

Tier 2: HTRF cAMP Accumulation Assay (Functional Efficacy)

Causality & Rationale: To determine if the hexahydrocarbazole acts as an agonist or antagonist at Gs​/Gi​ coupled receptors, we measure downstream cAMP. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than ELISA. Why? HTRF relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which introduces a time delay before measurement. This completely eliminates short-lived background autofluorescence from the biological matrix or the test compound itself, ensuring high signal-to-noise integrity.

Step-by-Step Protocol:

  • Cell Plating: Plate receptor-expressing cells in a 384-well white microplate at 5,000 cells/well.

  • Stimulation: Add the hexahydrocarbazole derivative in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor). Rationale: IBMX prevents the degradation of synthesized cAMP, allowing it to accumulate to detectable levels.

  • Lysis & Detection: After 30 minutes, add the HTRF detection reagents (cAMP-d2 conjugate and Anti-cAMP-Cryptate) suspended in lysis buffer.

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Reading: Read the plate on a TR-FRET compatible reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the FRET ratio (665/620) to determine cAMP concentration against a standard curve.

Conclusion

The 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine scaffold is a highly tunable neuropharmacological probe. By rigidly locking the spatial orientation of the primary amine and the aromatic system, it achieves high-affinity interactions with 5-HT and Dopamine receptors. Proper characterization of this molecule requires a rigorous, artifact-controlled combination of radioligand displacement and TR-FRET functional assays to accurately map its complex polypharmacology.

References

  • Chemical & Pharmaceutical Bulletin Title: New Hexahydrocarbazoles and Spiro Indoles, and Their Affinity for D2 Dopamine and 5-HT2A Serotonin Receptors Source: The Pharmaceutical Society of Japan URL:[Link]

  • World Journal of Advanced Research and Reviews Title: Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities Source: WJARR URL:[Link]

  • ACS Medicinal Chemistry Letters Title: Discovery of Spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines as Potent NOP and Opioid Receptor Agonists Source: American Chemical Society URL:[Link]

Sources

Exploratory

Crystal structure and stereochemistry of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine

An In-depth Technical Guide on the Crystal Structure and Stereochemistry of the 2,3,4,4a,9,9a-hexahydro-1H-carbazole Core and its 7-amino Derivative Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract The...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Crystal Structure and Stereochemistry of the 2,3,4,4a,9,9a-hexahydro-1H-carbazole Core and its 7-amino Derivative

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

The 2,3,4,4a,9,9a-hexahydro-1H-carbazole scaffold is a privileged heterocyclic motif integral to the structure of numerous biologically active compounds and natural products. Its rigid, three-dimensional architecture, characterized by a fused cyclohexane and dihydropyrrole ring system, imparts specific conformational constraints that are critical for molecular recognition and pharmacological activity. This technical guide provides a comprehensive analysis of the crystal structure and stereochemistry of the hexahydrocarbazole core, with a specific focus on the projected structural features of the 7-amino derivative. We will delve into the intricacies of its cis- and trans-isomeric forms, the experimental methodologies for its structural elucidation, and the causal relationship between its stereochemical configuration and potential biological function. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics based on this versatile scaffold.

Introduction: The Significance of the Hexahydrocarbazole Scaffold

The hexahydrocarbazole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of compounds with diverse pharmacological profiles. Its prevalence in nature, notably in alkaloids, has inspired the synthesis of numerous analogues for drug discovery. The stereochemistry at the C4a and C9a ring junction is a pivotal determinant of the molecule's overall shape and, consequently, its interaction with biological targets. The fusion of the aliphatic and aromatic rings can result in either a cis or a trans configuration, leading to distinct three-dimensional arrangements. Understanding the precise crystal structure and stereochemical nuances of this scaffold is paramount for rational drug design and the development of stereochemically pure therapeutic agents.

While a definitive crystal structure for 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine is not publicly available as of this writing, a wealth of information on closely related derivatives allows for a robust and scientifically grounded extrapolation of its expected structural and stereochemical properties. This guide will synthesize this information to provide a detailed projection for the 7-amino derivative.

Crystallographic Analysis of the Hexahydrocarbazole Core

The determination of the three-dimensional arrangement of atoms in the hexahydrocarbazole core is accomplished through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

General Crystallographic Features of Hexahydrocarbazole Derivatives

Studies on various substituted hexahydrocarbazoles reveal common crystallographic characteristics. The cis-isomers, often obtained through Fischer indole synthesis or catalytic hydrogenation of carbazoles, typically exhibit a bent conformation. In contrast, the trans-isomers, which can be synthesized via methods like the Diels-Alder reaction followed by subsequent transformations, adopt a more linear and extended structure.

The crystal packing of these molecules is influenced by intermolecular forces such as hydrogen bonding (especially in the presence of amine or hydroxyl groups) and van der Waals interactions. The presence of a substituent at the 7-position, such as the amine group in our target molecule, is expected to play a significant role in the crystal lattice formation through hydrogen bonding with neighboring molecules.

Tabulated Crystallographic Data of Representative Analogues

To provide a quantitative understanding, the following table summarizes key crystallographic parameters from published structures of closely related hexahydrocarbazole derivatives. This data serves as a reference for predicting the structural parameters of the 7-amino derivative.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) **β (°) **Ref.
cis-1,2,3,4,4a,9a-HexahydrocarbazoleC₁₂H₁₅NMonoclinicP2₁/c10.345.9816.21108.3
9-Methyl-cis-1,2,3,4,4a,9a-hexahydrocarbazoleC₁₃H₁₇NMonoclinicP2₁/n11.256.0515.8995.7
6-Bromo-9-methyl-cis-1,2,3,4,4a,9a-hexahydrocarbazoleC₁₃H₁₆BrNOrthorhombicPbca10.1114.8717.2390

This table is a representative summary and not an exhaustive list. The provided references offer more detailed crystallographic information.

Stereochemistry of the Hexahydrocarbazole Core

The stereochemistry at the C4a-C9a ring junction is the most critical feature of the hexahydrocarbazole scaffold, dictating the relative orientation of the cyclohexane and dihydropyrrole rings.

Cis vs. Trans Isomerism
  • cis-Hexahydrocarbazole: In the cis-isomer, the hydrogen atoms at C4a and C9a are on the same side of the molecule. This results in a folded, V-shaped conformation where the cyclohexane ring is cupped towards the dihydropyrrole ring. This conformation is generally considered the thermodynamically more stable isomer.

  • trans-Hexahydrocarbazole: In the trans-isomer, the hydrogen atoms at C4a and C9a are on opposite sides of the molecule. This leads to a more linear and extended conformation.

The choice of synthetic route is often the primary determinant of which isomer is formed. For instance, the Fischer indole synthesis followed by reduction typically yields the cis-isomer.

Visualizing the Stereoisomers

The following diagram illustrates the fundamental difference between the cis and trans conformations of the hexahydrocarbazole core.

G cluster_cis cis-Isomer (Folded) cluster_trans trans-Isomer (Extended) cis_N N cis_C9a C9a cis_N->cis_C9a cis_C4a C4a cis_N->cis_C4a cis_H_C9a H cis_C9a->cis_H_C9a cis_H_C4a H cis_C4a->cis_H_C4a cis_C1 cis_C1 cis_C4a->cis_C1 cis_C2 cis_C3 cis_C2->cis_C3 cis_C4 cis_C3->cis_C4 cis_C4->cis_C9a cis_C1->cis_C2 trans_N N trans_C9a C9a trans_N->trans_C9a trans_C4a C4a trans_N->trans_C4a trans_H_C9a H trans_C9a->trans_H_C9a trans_H_C4a H trans_C4a->trans_H_C4a trans_C1 trans_C1 trans_C4a->trans_C1 trans_C2 trans_C3 trans_C2->trans_C3 trans_C4 trans_C3->trans_C4 trans_C4->trans_C9a trans_C1->trans_C2

Caption: Newman projections of cis- and trans-hexahydrocarbazole isomers.

Experimental Protocols for Structural Elucidation

The determination of the crystal structure and stereochemistry of a novel hexahydrocarbazole derivative involves a multi-step process encompassing synthesis, purification, crystallization, and characterization.

General Synthesis of 7-Substituted Hexahydrocarbazoles

A common route to 7-substituted hexahydrocarbazoles is through the Fischer indole synthesis, followed by reduction of the resulting tetrahydrocarbazole.

Step 1: Fischer Indole Synthesis

  • A solution of 4-aminophenylhydrazine hydrochloride (or a related hydrazine) and cyclohexanone in ethanol is refluxed in the presence of an acid catalyst (e.g., sulfuric acid) for 2-4 hours.

  • The reaction mixture is cooled, and the precipitated product, a 7-aminotetrahydrocarbazole, is collected by filtration.

Step 2: Reduction to Hexahydrocarbazole

  • The 7-aminotetrahydrocarbazole is dissolved in a suitable solvent, such as acetic acid or ethanol.

  • A reducing agent, such as sodium borohydride or catalytic hydrogenation (e.g., H₂/Pd-C), is added portion-wise at a controlled temperature (e.g., 0-25 °C).

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • The product, 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine, is isolated by extraction and purified by column chromatography or recrystallization.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is often the most challenging step.

Protocol: Slow Evaporation

  • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with small holes.

  • Allow the solvent to evaporate slowly at room temperature in a vibration-free environment over several days to weeks.

Protocol: Vapor Diffusion

  • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "good" solvent).

  • Place this solution in a small open vial.

  • Place the small vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "poor" solvent).

  • The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting crystal growth.

Workflow for Structural Characterization

The following diagram outlines the logical flow from synthesis to complete structural elucidation.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_characterization Structural Analysis Fischer_Indole Fischer Indole Synthesis Reduction Reduction to Hexahydrocarbazole Fischer_Indole->Reduction Purification Column Chromatography / Recrystallization Reduction->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Purification->NMR MS Mass Spectrometry Purification->MS XRay Single-Crystal X-ray Diffraction Crystal_Growth->XRay Structure_Elucidation Structure & Stereochemistry Determination XRay->Structure_Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow from synthesis to structural elucidation.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of the hexahydrocarbazole core and for providing evidence of its stereochemistry, especially in the absence of a crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides key information about the stereochemistry. In the cis-isomer, the signals for the C4a and C9a protons are typically found at different chemical shifts and exhibit a characteristic coupling constant. In the trans-isomer, these protons are in a diaxial relationship, which often results in a larger coupling constant. The presence of the amine group at the 7-position will influence the chemical shifts of the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the carbon atoms in the molecule. The chemical shifts of C4a and C9a can also be indicative of the cis or trans fusion.

  • 2D NMR (COSY, NOESY): Correlation Spectroscopy (COSY) helps to establish the connectivity of protons, while Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. A strong NOE between the C4a and C9a protons is a definitive indicator of a cis-fused ring system.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further support the proposed structure. For 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine (C₁₂H₁₆N₂), the expected molecular ion peak [M]⁺ would be at m/z 188.25.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretch: A sharp peak or a pair of peaks around 3300-3500 cm⁻¹ for the primary amine (NH₂) and the secondary amine (NH) of the pyrrole ring.

  • C-H stretch: Peaks around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=C stretch: Absorptions in the 1450-1600 cm⁻¹ region for the aromatic ring.

Conclusion and Future Directions

The 2,3,4,4a,9,9a-hexahydro-1H-carbazole core is a structurally rich and medicinally important scaffold. While the specific crystal structure of the 7-amino derivative remains to be elucidated, a comprehensive analysis of related compounds provides a solid foundation for predicting its stereochemical and crystallographic properties. The cis-fused conformation is the most probable outcome of common synthetic routes, and the presence of the 7-amino group is expected to introduce hydrogen bonding networks that will influence its crystal packing.

The definitive determination of the crystal structure of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine through single-crystal X-ray diffraction is a critical next step. This will not only confirm the hypothesized structural features but also provide invaluable data for computational modeling and structure-activity relationship (SAR) studies. Such information is indispensable for the continued development of novel therapeutics based on this versatile and potent scaffold.

References

  • Foresti, E., et al. (1978). The crystal and molecular structure of cis-1,2,3,4,4a,9a-hexahydrocarbazole. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(7), 2305-2308. [Link]

  • Wang, S. F., et al. (2006). 9-Methyl-cis-1,2,3,4,4a,9a-hexahydrocarbazole. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4927-o4928. [Link]

  • Lynch, V. M., et al. (1993). Structure of 6-bromo-9-methyl-cis-1,2,3,4,4a,9a-hexahydrocarbazole. Acta Crystallographica Section C: Crystal Structure Communications, 49(2), 350-352. [Link]

Foundational

Blood-Brain Barrier Permeability of 2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine: A Comprehensive Technical Guide

Introduction The compound 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine (CAS: 478259-40-4)[1] represents a highly specialized tricyclic aliphatic amine scaffold frequently leveraged in central nervous system (CNS) drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine (CAS: 478259-40-4)[1] represents a highly specialized tricyclic aliphatic amine scaffold frequently leveraged in central nervous system (CNS) drug discovery. Hexahydrocarbazole derivatives are structurally analogous to several endogenous monoamines and have been extensively investigated for their neuroprotective properties, particularly in models of Alzheimer's disease, amyotrophic lateral sclerosis (ALS)[2], and as cholinergic enhancers[3]. A critical bottleneck in developing such CNS-active therapeutics is ensuring adequate Blood-Brain Barrier (BBB) permeability[4].

This whitepaper provides an in-depth technical guide on evaluating and validating the BBB permeability of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine. By bridging physicochemical profiling with advanced in vitro and in vivo methodologies, we establish a self-validating framework for neuropharmacokinetic assessment.

Physicochemical Profiling & Predictive Permeability

Before initiating empirical assays, the inherent permeability of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine must be contextualized through its physicochemical properties. The BBB is a highly selective semipermeable border formed by brain endothelial cells connected by tight junctions. To cross this barrier via passive transcellular diffusion, a molecule must balance lipophilicity (to partition into the lipid bilayer) with hydrophilicity (to remain soluble in plasma and brain interstitial fluid).

Causality of Molecular Design: The molecular weight of this compound is 188.27 g/mol [5], which is well below the 400 Da threshold for optimal BBB penetration. The topological polar surface area (TPSA) is exceptionally low, driven only by the primary amine and the secondary amine of the carbazole core. This low TPSA minimizes the desolvation energy required for the molecule to leave the aqueous plasma and enter the lipophilic endothelial membrane. Furthermore, while the primary amine is protonated at physiological pH (pH 7.4), the highly lipophilic hexahydrocarbazole core provides sufficient hydrophobic bulk to mask the charge, facilitating rapid passive diffusion[2].

Table 1: Physicochemical Parameters of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine
ParameterValueBBB Permeability Implication
Molecular Weight 188.27 g/mol < 400 Da; Highly favorable for passive diffusion.
Formula C12H16N2Small, compact tricyclic structure.
Estimated LogP 2.5 - 3.2Optimal range (2.0 - 5.0) for lipid bilayer partitioning.
TPSA ~38 Ų< 90 Ų; Minimal hydrogen bonding penalties.
H-Bond Donors 2< 3; Reduces interaction with efflux pump binding pockets.

In Vitro Permeability Workflows

To empirically validate the predictive models, a dual-assay in vitro approach is required. This involves PAMPA-BBB for passive diffusion and MDCK-MDR1 for active efflux assessment.

Workflow A Physicochemical Profiling (MW=188.27, Low TPSA) B PAMPA-BBB Assay (Passive Permeability) A->B Favorable Profile C MDCK-MDR1 Transwell (P-gp Efflux Assessment) B->C Pe > 4.0 x 10^-6 cm/s D In Vivo Microdialysis (Kp,uu,brain Determination) C->D Efflux Ratio < 2.0

Sequential workflow for evaluating the BBB permeability of hexahydrocarbazole derivatives.

Protocol 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose: To isolate and quantify the passive transcellular permeability ( Pe​ ) of the compound without the confounding variables of active transport. Methodology:

  • Preparation of Artificial Membrane: Coat the filter membrane of a 96-well donor microplate (pore size 0.45 µm) with 5 µL of porcine brain lipid (PBL) extract dissolved in dodecane (20 mg/mL). Causality: PBL closely mimics the specific lipid composition of the human BBB, ensuring the partition coefficient reflects physiological reality.

  • Donor/Acceptor Assembly: Add 150 µL of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine (10 µM in PBS, pH 7.4, 1% DMSO) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours under gentle agitation (100 rpm) to minimize the unstirred water layer (UWL).

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Validation: Calculate the effective permeability ( Pe​ ). A value of Pe​>4.0×10−6 cm/s indicates high passive BBB penetration.

Protocol 2: MDCK-MDR1 Transwell Assay

Purpose: While passive diffusion is critical, basic amines are notorious substrates for P-glycoprotein (P-gp), an efflux transporter at the BBB. This assay determines the Efflux Ratio (ER). Methodology:

  • Cell Culture: Seed MDCK cells transfected with the human MDR1 gene (encoding P-gp) onto permeable polycarbonate inserts (0.4 µm pore size) in a 24-well plate. Culture for 5-7 days until tight junctions form (Transepithelial Electrical Resistance[TEER] > 250 Ω·cm²). Causality: High TEER ensures paracellular leakage is minimized, meaning any transport observed is strictly transcellular or transporter-mediated.

  • Apical to Basolateral (A-B) Transport: Add the compound (5 µM) to the apical chamber (blood side). Sample the basolateral chamber (brain side) at 30, 60, 90, and 120 minutes.

  • Basolateral to Apical (B-A) Transport: In separate wells, add the compound to the basolateral chamber and sample the apical chamber over the same time course.

  • Data Analysis: Calculate the apparent permeability ( Papp​ ) for both directions. The Efflux Ratio is ER=Papp​(B−A)/Papp​(A−B) . An ER < 2.0 indicates the compound is not a significant P-gp substrate, which is expected for the compact hexahydrocarbazole core[2].

Transport Blood Apical Compartment (Blood Plasma) Endo Brain Endothelial Cell (Tight Junctions) Blood->Endo Passive Diffusion Brain Basolateral Compartment (Brain Parenchyma) Endo->Brain Transcellular Transport Pgp P-glycoprotein (Efflux Pump) Endo->Pgp Pgp->Blood Active Efflux (If ER > 2.0)

Mechanism of BBB penetration vs. P-glycoprotein-mediated active efflux.

In Vivo Pharmacokinetics & Brain Partitioning

In vitro data must be corroborated with in vivo models to account for plasma protein binding and brain tissue binding. The ultimate metric for a neurotherapeutic is Kp,uu,brain​ (the ratio of unbound drug in the brain to unbound drug in plasma).

Protocol 3: Intracerebral Microdialysis in Rodent Models

Purpose: To continuously sample unbound 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine in the brain interstitial fluid (ISF) of conscious, freely moving rats. Methodology:

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the striatum or prefrontal cortex of male Sprague-Dawley rats. Allow 48 hours for recovery to ensure BBB integrity is restored post-surgery. Causality: Acute surgical trauma compromises the BBB, leading to artificially high permeability. A recovery period ensures the measured Kp,uu,brain​ reflects an intact BBB.

  • Probe Insertion & Equilibration: Insert a microdialysis probe (membrane cutoff 20 kDa) and perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.0 µL/min for 2 hours prior to dosing.

  • Dosing & Sampling: Administer the compound via IV bolus (e.g., 5 mg/kg). Collect microdialysate fractions every 20 minutes for 4 hours. Simultaneously, collect serial blood samples via a jugular vein catheter.

  • Retrodialysis Calibration: Determine the in vivo recovery of the probe by perfusing a known concentration of a stable isotope-labeled standard and measuring its disappearance.

  • Calculation: Calculate the unbound brain ISF concentration ( Cu,brain​ ) and unbound plasma concentration ( Cu,plasma​ ). Kp,uu,brain​=AUCu,brain​/AUCu,plasma​ . A value near 1.0 indicates free diffusion across the BBB without net efflux or active uptake.

Table 2: Representative Target PK Parameters for Hexahydrocarbazole Amines
ParameterTarget Value for CNS EfficacyImplication
PAMPA-BBB Pe​ > 4.0×10−6 cm/sExcellent passive diffusion.
MDCK-MDR1 ER < 2.0Not restricted by P-gp efflux.
Kp,brain​ (Total) > 0.5Good overall brain exposure.
Kp,uu,brain​ (Unbound) ~ 0.8 - 1.2Unrestricted equilibrium between plasma and brain ISF.

Conclusion

The structural architecture of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine[1] is inherently optimized for crossing the blood-brain barrier. By systematically applying the self-validating protocols outlined in this guide—from PAMPA-BBB to intracerebral microdialysis—researchers can accurately quantify its neuropharmacokinetic profile. Ensuring a high Kp,uu,brain​ is paramount, as it dictates the concentration of the free amine available to interact with targeted CNS receptors, thereby driving the therapeutic efficacy of hexahydrocarbazole-based neurotherapeutics[2][3].

References

  • BLDpharm Catalog - 100253-17-6 | 2,3,4,4a,9,9a-Hexahydro-1H-carbazol-6-amine. 1

  • Ppimodulator - 2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine Chemical Properties. 5

  • ResearchGate - Synthesis of Oxabicyclo[3.2.1]octan-3-ol Scaffold via Burgess Reagent Mediated Cyclodehydration of δ-Diols under Acidic Conditions. 2

  • Google Patents - CA2368966A1: New derivatives and analogues of galanthamine.3

  • Google Patents - US20030199493A1: Novel derivatives and analogues of galanthamin. 4

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine

Application Note: Step-by-Step Synthesis Protocol for 2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine Executive Overview The 2,3,4,4a,9,9a-hexahydro-1H-carbazole scaffold represents a highly versatile, rigidified tricyclic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for 2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine

Executive Overview

The 2,3,4,4a,9,9a-hexahydro-1H-carbazole scaffold represents a highly versatile, rigidified tricyclic system utilized extensively in the development of central nervous system (CNS) therapeutics, organic light-emitting diodes (OLEDs), and novel antimicrobial agents[1]. The target molecule, 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine , features a fully saturated cyclohexane ring fused to an indoline core, with an exocyclic primary amine at the 7-position. According to IUPAC carbazole numbering, the nitrogen resides at position 9, the bridgeheads at 4a/9a, and the aromatic ring spans positions 5 through 8[2].

This technical guide outlines a robust, three-phase synthetic protocol to access this molecule. By leveraging a regioselective Fischer indole synthesis, an acid-mediated dearomative reduction, and a chemoselective catalytic hydrogenation, this workflow provides a scalable and self-validating pathway for drug development professionals.

Retrosynthetic Master Plan & Mechanistic Rationale

The synthesis is strategically divided into three distinct phases to ensure strict control over regiochemistry and oxidation states:

  • Annulation: The construction of the tricyclic core is achieved via a Fischer Indole Synthesis using cyclohexanone and 3-nitrophenylhydrazine. The meta-substitution of the hydrazine dictates that cyclization can occur at either the ortho or para position relative to the nitro group. Due to steric repulsion at the ortho position, cyclization preferentially occurs at the less hindered para position, yielding 7-nitro-2,3,4,9-tetrahydro-1H-carbazole as the major isomer[3].

  • Dearomative Indolization: The C4a=C9a double bond of the tetrahydrocarbazole is enamine-like and electron-rich. In an acidic medium, protonation at C4a generates an electrophilic C9a-iminium intermediate. Subsequent hydride attack from sodium cyanoborohydride (NaBH₃CN) selectively reduces this bond, yielding the cis-fused hexahydrocarbazole core[4]. This method avoids the polymerization side-reactions historically associated with harsh metal/acid reductions[5].

  • Chemoselective Nitro Reduction: The final phase requires the reduction of the 7-nitro group to a primary amine. Because the heterocyclic core has already been dearomatized to an indoline, standard catalytic hydrogenation (H₂ over Pd/C) can be safely deployed without risk of over-reducing the scaffold.

SynthesisWorkflow SM 3-Nitrophenylhydrazine + Cyclohexanone Step1 Phase 1: Fischer Indole Synthesis (AcOH, Reflux, 4-6h) SM->Step1 Int1 7-Nitro-2,3,4,9-tetrahydro-1H-carbazole (Tricyclic Core Formed) Step1->Int1 Step2 Phase 2: Dearomative Reduction (NaBH3CN, AcOH, RT, 4h) Int1->Step2 Int2 7-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole (cis-Fused Indoline) Step2->Int2 Step3 Phase 3: Catalytic Hydrogenation (H2, Pd/C, MeOH, 12h) Int2->Step3 Product 2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine (Target Molecule) Step3->Product

Figure 1: Three-step synthetic workflow for 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine.

Phase 1: Annulation (Fischer Indole Synthesis)

Causality & Design: The reaction between cyclohexanone and 3-nitrophenylhydrazine initially forms a hydrazone, which undergoes a [3,3]-sigmatropic rearrangement under acidic reflux. Glacial acetic acid serves as both the solvent and the acid catalyst. The thermodynamic preference for the 7-nitro isomer over the 5-nitro isomer allows for purification via simple recrystallization.

Step-by-Step Protocol:

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 3-nitrophenylhydrazine hydrochloride (1.0 equiv, 50 mmol) in 150 mL of glacial acetic acid.

  • Addition: Add cyclohexanone (1.05 equiv, 52.5 mmol) dropwise at room temperature over 10 minutes. Stir for 30 minutes to allow complete hydrazone formation (In-Process Control: TLC using 3:1 Hexane/EtOAc shows consumption of the hydrazine).

  • Cyclization: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4–6 hours.

  • Quench & Isolate: Cool the mixture to room temperature and pour it slowly into 500 mL of crushed ice/water with vigorous stirring. A crude precipitate will form.

  • Purification: Filter the solid under vacuum and wash with cold water. Recrystallize the crude product from hot ethanol to separate the major 7-nitro-2,3,4,9-tetrahydro-1H-carbazole from the minor 5-nitro isomer.

  • Validation: Confirm product identity via LC-MS (Expected [M+H]⁺ = 217.1)[3].

Phase 2: Dearomative Indolization

Causality & Design: To convert the tetrahydrocarbazole (an indole) into a hexahydrocarbazole (an indoline), the C4a=C9a double bond must be reduced. Sodium cyanoborohydride in acetic acid is the optimal reagent system. The acid protonates the C4a position, creating a transient C9a-iminium ion. Hydride delivery occurs stereoselectively from the less sterically hindered face, establishing the cis-relationship between the 4a and 9a protons[6].

Mechanism Indole Tetrahydrocarbazole (Enamine-like C4a=C9a) Protonation Protonation at C4a (Acidic Media) Indole->Protonation Iminium C9a-Iminium Ion (Electrophilic Center) Protonation->Iminium Hydride Hydride Attack at C9a (Stereoselective) Iminium->Hydride Indoline Hexahydrocarbazole (cis-Indoline Core) Hydride->Indoline

Figure 2: Mechanistic pathway of the acid-mediated dearomative reduction of tetrahydrocarbazole.

Step-by-Step Protocol:

  • Preparation: Dissolve 7-nitro-2,3,4,9-tetrahydro-1H-carbazole (1.0 equiv, 30 mmol) in 100 mL of glacial acetic acid in a well-ventilated fume hood. Cool the flask to 0 °C in an ice bath.

  • Reduction: Add NaBH₃CN (3.0 equiv, 90 mmol) portion-wise over 20 minutes. Safety Note: NaBH₃CN can liberate highly toxic HCN gas upon contact with strong acids; maintain strict airflow.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 4 hours.

  • Quench: Carefully quench the reaction by adding 50 mL of water dropwise. Transfer the mixture to a beaker and slowly neutralize with 2M NaOH until the pH reaches 8–9.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Validation: Verify the reduction via LC-MS (Expected [M+H]⁺ = 219.1). The disappearance of the C4a=C9a double bond shifts the mass by +2 Da.

Phase 3: Chemoselective Nitro Reduction

Causality & Design: With the indoline core secured, the aryl nitro group is reduced to the target primary amine. Heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly chemoselective for nitro groups under mild conditions (room temperature, balloon pressure), ensuring no ring-opening or over-reduction occurs.

Step-by-Step Protocol:

  • Preparation: Dissolve the crude 7-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole (1.0 equiv, 20 mmol) in 80 mL of anhydrous methanol.

  • Catalyst Addition: Flush the flask with nitrogen gas. Carefully add 10% Pd/C (0.1 equiv by weight, ~430 mg). Safety Note: Dry Pd/C is pyrophoric; ensure the flask is thoroughly purged with inert gas before addition.

  • Hydrogenation: Evacuate the flask under light vacuum and backfill with H₂ gas using a double-layered balloon. Stir vigorously at room temperature for 12 hours.

  • Filtration: (In-Process Control: TLC shows complete conversion of the yellow nitro compound to a highly polar, UV-active spot). Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with an additional 50 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the final product, 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine, as an off-white to pale brown solid.

  • Validation: Final confirmation via LC-MS (Expected [M+H]⁺ = 189.1) and ¹H-NMR (appearance of a broad singlet integrating for 2H around 3.5-4.0 ppm, corresponding to the -NH₂ group).

Quantitative Data & Analytics

The following table summarizes the key quantitative parameters, expected yields, and self-validating analytical markers for each phase of the synthesis.

Synthesis PhaseKey Reagents & ConditionsTime / TempExpected YieldAnalytical Validation (LC-MS)
1. Annulation 3-Nitrophenylhydrazine, Cyclohexanone, AcOH4-6 h / 110 °C60 - 65%[M+H]⁺ = 217.1 (Yellow solid)
2. Dearomatization NaBH₃CN, AcOH4 h / 25 °C80 - 85%[M+H]⁺ = 219.1 (+2 Da shift)
3. Nitro Reduction H₂ gas (balloon), 10% Pd/C, Methanol12 h / 25 °C> 90%[M+H]⁺ = 189.1 (-30 Da shift)

References

  • Product Class 15: Carbazoles. Thieme E-Books. Available at:[2]

  • 6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole. EvitaChem. Available at:[1]

  • Syntheses of 8,9,10,11-Tetrahydro-pyrido[3,2,1-jk]carbazoles. Sciforum. Available at:[6]

  • Preparation of Hexahydrocarbazole Derivatives by Reductive Indolization. Eur. J. Org. Chem. 2020. Available at:[4]

  • A convenient preparation of indoline. ResearchGate. Available at:[5]

  • Supporting Information - 7-Nitro-2,3,4,9-tetrahydro-1H-carbazole. Semantic Scholar. Available at:[3]

Sources

Application

Mastering the Preparation of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine Stock Solutions for Cellular Assays

Introduction: The Criticality of Accurate Compound Preparation in Drug Discovery In the realm of cellular and molecular research, the integrity of experimental outcomes is intrinsically linked to the meticulous preparati...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Accurate Compound Preparation in Drug Discovery

In the realm of cellular and molecular research, the integrity of experimental outcomes is intrinsically linked to the meticulous preparation of test compounds. For novel small molecules like 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine, a derivative of the versatile carbazole scaffold, establishing a robust and reproducible protocol for stock solution preparation is a foundational step. Carbazole derivatives have garnered significant interest for their potential biological activities, making them valuable candidates in drug discovery pipelines. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately prepare, store, and utilize stock solutions of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine, ensuring the reliability and validity of subsequent cell-based assays.

The principles outlined herein are grounded in established best practices for handling sparingly water-soluble compounds in biological systems. We will delve into the rationale behind solvent selection, the nuances of achieving and maintaining solubility, and the critical importance of mitigating solvent-induced artifacts in cell culture experiments.

Physicochemical Properties and Solvent Selection: A Data-Driven Approach

A thorough understanding of a compound's physicochemical properties is paramount for developing an effective solubilization strategy. While specific experimental data for 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine is not extensively documented in publicly available literature, we can infer its likely behavior based on the parent carbazole structure. Carbazole is a non-polar molecule, exhibiting poor solubility in aqueous solutions but good solubility in organic solvents.[1]

Table 1: Inferred Physicochemical Properties of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine and Recommended Solvents

PropertyInferred Value/CharacteristicRecommended Primary SolventRationale & Considerations
Appearance Likely a solid (powder or crystalline)N/ABased on related carbazole compounds.[2][3]
Aqueous Solubility PoorN/AThe carbazole core is hydrophobic.
Organic Solvent Solubility GoodDimethyl sulfoxide (DMSO) DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds and is widely used in cell culture.[4]
Alternative Solvents Ethanol, Dimethylformamide (DMF)Exercise caution. While potentially effective, they can exhibit higher cytotoxicity than DMSO at similar concentrations.[5]

The Causality behind Solvent Choice: Why DMSO is the Preferred Vehicle

For many water-insoluble compounds destined for cell-based assays, Dimethyl sulfoxide (DMSO) is the solvent of choice.[4] Its utility stems from several key attributes:

  • High Solubilizing Power: DMSO can effectively dissolve a vast array of hydrophobic molecules, facilitating the preparation of high-concentration stock solutions.

  • Miscibility with Aqueous Media: DMSO is fully miscible with water and cell culture media, allowing for dilution to working concentrations.

  • Relatively Low Cytotoxicity at Low Concentrations: Most cell lines can tolerate final DMSO concentrations of 0.1% to 0.5% without significant adverse effects.[6] However, it is crucial to empirically determine the tolerance of your specific cell line.

It is imperative to acknowledge that even at low concentrations, DMSO is not entirely inert and can influence cellular processes.[5][7] Therefore, the inclusion of a vehicle control (cell culture medium with the same final concentration of DMSO as the experimental conditions) is a non-negotiable aspect of experimental design.

Safety and Handling Precautions: Ensuring a Safe Laboratory Environment

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood to minimize inhalation exposure.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.

Experimental Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM primary stock solution of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine. This concentration is a common starting point for creating a dilution series for dose-response studies.

Materials:

  • 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine (solid)

  • Anhydrous, cell culture-grade Dimethyl sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile pipette tips

Workflow for Primary Stock Solution Preparation

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase A Equilibrate compound to room temperature B Weigh desired mass in a fume hood A->B C Transfer powder to a sterile, amber tube B->C D Add calculated volume of anhydrous DMSO C->D E Vortex vigorously until compound is dissolved D->E F Optional: Gentle warming (37°C) or sonication to aid dissolution E->F If needed G Visually confirm complete dissolution (no particulates) E->G F->G H Aliquot into single-use tubes G->H I Store at -20°C (short-term) or -80°C (long-term) H->I G cluster_dilution Dilution Phase cluster_dosing Cell Dosing Phase A Thaw a single aliquot of 10 mM primary stock B Prepare an intermediate dilution in complete cell culture medium (e.g., 100 µM) A->B C Prepare final working concentrations from the intermediate stock B->C E Add the final working solutions to the respective wells C->E Dose-response points D Aspirate old medium from cell culture plates D->E G Return plates to incubator for the desired treatment period E->G F Include a vehicle control (medium + same final DMSO %) and a negative control (medium only) F->E Control wells

Caption: Workflow for working solution preparation and cell treatment.

Step-by-Step Methodology (Example for a 10 µM final concentration):

  • Thaw Primary Stock: Remove one aliquot of the 10 mM primary stock solution from the freezer and thaw it at room temperature.

  • Prepare Intermediate Dilution (e.g., 100x final concentration):

    • To prepare a 1 mM (1000 µM) intermediate stock, dilute the 10 mM primary stock 1:10 in pre-warmed complete cell culture medium. For example, add 10 µL of the 10 mM stock to 90 µL of medium. Mix thoroughly by gentle pipetting.

  • Prepare Final Working Solution:

    • To achieve a final concentration of 10 µM in a well containing 1 mL of medium, you would typically add a small volume of a more concentrated stock. To maintain a low final DMSO concentration, it is best to add the compound in a volume that is 1/1000th or less of the final volume in the well.

    • Using the 10 mM Primary Stock: To make a 10 µM final concentration in 1 mL, add 1 µL of the 10 mM stock to 999 µL of medium. This results in a final DMSO concentration of 0.1%.

    • Calculation: (C1)(V1) = (C2)(V2) -> (10,000 µM)(V1) = (10 µM)(1000 µL) -> V1 = 1 µL.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to the same volume of cell culture medium. In the example above, this would be 1 µL of DMSO in 999 µL of medium.

  • Dosing the Cells:

    • Aspirate the existing medium from the cells to be treated.

    • Gently add the freshly prepared working solutions (including the vehicle control) to the appropriate wells.

    • Return the culture plates to the incubator for the specified treatment duration.

Table 2: Example Dilution Scheme for a Dose-Response Experiment

Final Concentration (µM)Volume of 10 mM Stock to add to 1 mL Medium (µL)Final DMSO Concentration (%)
100101.0%
5050.5%
1010.1%
10.10.01%
Vehicle Control 5 (for 0.5% control) 0.5%

Note: It is advisable to keep the final DMSO concentration consistent across all treatment groups, including the vehicle control.[5]

Conclusion and Best Practices

The generation of reliable and reproducible data in cell-based assays begins with the precise and consistent preparation of test compound stock solutions. For 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine, the use of anhydrous, cell culture-grade DMSO as a primary solvent is recommended, followed by careful dilution into culture medium to achieve the desired final concentrations. Researchers must remain vigilant about the potential for compound precipitation and solvent-induced cellular effects. By adhering to the protocols and principles outlined in this guide—including the mandatory use of vehicle controls, proper storage techniques, and careful dilution strategies—the scientific community can ensure the integrity of their experimental findings and accelerate the journey of drug discovery.

References

  • Niels-Bastiaan, P. et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. SpringerPlus, 2(1), 577. Available at: [Link]

  • Tanneberger, K. et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology, 44(12), 4775-4781. Available at: [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Available at: [Link]

  • Kim, J. et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 12(5), 560. Available at: [Link]

  • American Chemical Society. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC. Available at: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • National Center for Biotechnology Information. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC. Available at: [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • ResearchGate. (2025). I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why?. Available at: [Link]

Sources

Method

Application Notes and Protocols: 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine as a Precursor in Indole Alkaloid Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Hexahydrocarbazol-7-amine Scaffold The intricate and diverse structures of indole alkaloids have long captivat...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Hexahydrocarbazol-7-amine Scaffold

The intricate and diverse structures of indole alkaloids have long captivated synthetic chemists, driving the development of novel synthetic strategies. Among the myriad of precursors, the carbazole framework, particularly in its partially or fully reduced forms, serves as a cornerstone for the assembly of complex polycyclic systems characteristic of medicinally significant alkaloids like those in the Aspidosperma and Strychnos families.[1][2][3] This application note focuses on the synthesis and utility of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine , a versatile precursor that offers a strategic entry point for the elaboration of diverse indole alkaloid skeletons.

The presence of the 7-amino group on the hexahydrocarbazole core is of paramount importance. This functional handle provides a nucleophilic center that can be strategically employed in a variety of bond-forming reactions, including Pictet-Spengler type cyclizations, amide couplings followed by intramolecular cyclizations, and other annulation strategies to construct additional heterocyclic rings.[4][5] The hexahydrocarbazole moiety itself provides a rigid, three-dimensional scaffold, pre-organizing the molecule for subsequent stereocontrolled transformations.

This document provides a comprehensive guide to the synthesis of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine and explores its potential applications in the synthesis of complex indole alkaloids through detailed, step-by-step protocols.

Synthesis of the Precursor: A Two-Step Approach

The synthesis of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine is most effectively achieved through a two-step sequence: the initial formation of a nitro-substituted tetrahydrocarbazole via the Fischer indole synthesis, followed by a comprehensive reduction of both the nitro group and the aromatic ring.

Part 1: Synthesis of 7-Nitro-2,3,4,9-tetrahydro-1H-carbazole

The Fischer indole synthesis is a robust and widely employed method for the construction of the indole nucleus from a phenylhydrazine and a ketone or aldehyde.[1][6] In this protocol, 4-nitrophenylhydrazine is condensed with cyclohexanone under acidic conditions to yield the desired 7-nitro-2,3,4,9-tetrahydro-1H-carbazole.

Protocol 1: Fischer Indole Synthesis of 7-Nitro-2,3,4,9-tetrahydro-1H-carbazole

Materials and Reagents:

  • 4-Nitrophenylhydrazine

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes (for chromatography)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitrophenylhydrazine (1 equivalent) in glacial acetic acid.

  • Addition of Ketone: To the stirred solution, add cyclohexanone (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove excess acetic acid.

  • Neutralization: Suspend the crude solid in a saturated sodium bicarbonate solution and stir for 30 minutes to neutralize any remaining acid. Filter the solid and wash with water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven.

  • Purification: Purify the crude 7-nitro-2,3,4,9-tetrahydro-1H-carbazole by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expected Yield and Characterization:

The expected yield for this reaction is typically in the range of 70-85%. The product can be characterized by standard spectroscopic techniques.

Spectroscopic Data (Predicted)
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm, with characteristic signals for the cyclohexenyl and NH protons.
¹³C NMR Signals corresponding to the aromatic and aliphatic carbons of the tetrahydrocarbazole core.
IR (cm⁻¹) Characteristic peaks for N-H stretching, aromatic C-H stretching, and strong absorptions for the nitro group (around 1520 and 1340 cm⁻¹).
MS (m/z) Molecular ion peak corresponding to the molecular weight of the product.
Part 2: Reduction of 7-Nitro-2,3,4,9-tetrahydro-1H-carbazole to 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine

The second step involves the reduction of both the nitro group to an amine and the tetrahydrocarbazole ring to a hexahydrocarbazole. This can be achieved in a single step via catalytic hydrogenation, which is a clean and efficient method.[7][8] Alternatively, a two-step process involving chemical reduction of the nitro group followed by catalytic hydrogenation of the ring system can be employed for greater control. Here, we present a one-pot catalytic hydrogenation protocol.

Protocol 2: Catalytic Hydrogenation to 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine

Materials and Reagents:

  • 7-Nitro-2,3,4,9-tetrahydro-1H-carbazole

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Ethanol or Methanol

  • Hydrogen Gas (H₂)

  • Celite®

Equipment:

  • High-pressure hydrogenation vessel (e.g., Parr hydrogenator) or a balloon hydrogenation setup

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 7-nitro-2,3,4,9-tetrahydro-1H-carbazole (1 equivalent) in ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature. The reaction can be gently heated (40-50 °C) to increase the rate.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (ethanol or methanol).

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Expected Yield and Characterization:

The yield for the catalytic hydrogenation is typically high, often exceeding 90%.

Spectroscopic Data (Predicted)
¹H NMR Disappearance of the nitro-aromatic protons and appearance of signals corresponding to the saturated cyclohexane and cyclohexene rings, as well as the aromatic amine protons.
¹³C NMR Upfield shift of the aromatic carbons and the appearance of new aliphatic carbon signals.
IR (cm⁻¹) Disappearance of the strong nitro group absorptions and the appearance of characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹).
MS (m/z) Molecular ion peak corresponding to the molecular weight of the fully reduced product.

Application in Indole Alkaloid Synthesis: A Proposed Strategy

The synthesized 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine is a valuable precursor for the construction of more complex indole alkaloids. The 7-amino group can act as a key nucleophile for the formation of a new ring system. Below is a proposed synthetic route towards a tetracyclic core structure, which is a common motif in many indole alkaloids. This protocol is based on established chemical transformations, such as the Pictet-Spengler reaction.[4]

Proposed Protocol 3: Synthesis of a Tetracyclic Indole Alkaloid Core via Pictet-Spengler Reaction

This protocol outlines a hypothetical, yet chemically sound, approach to a tetracyclic alkaloid core.

Materials and Reagents:

  • 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine

  • A suitable aldehyde or ketone (e.g., a protected keto-aldehyde)

  • Anhydrous Toluene or Dichloromethane

  • A Brønsted or Lewis acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid, or BF₃·OEt₂)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Standard work-up and purification reagents

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine (1 equivalent) and the chosen aldehyde or ketone (1.1 equivalents) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid.

  • Azeotropic Water Removal: Fit the flask with a Dean-Stark apparatus and reflux the mixture to azeotropically remove the water formed during imine formation. Monitor the progress by TLC.

  • Cyclization: Once imine formation is complete, cool the reaction mixture. For the cyclization step, a stronger acid catalyst such as trifluoroacetic acid or a Lewis acid may be required. Add the acid catalyst at 0 °C and allow the reaction to warm to room temperature or gently heat as needed.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting tetracyclic product by column chromatography.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key synthetic transformations described in this application note.

Synthesis_Pathway cluster_0 Part 1: Fischer Indole Synthesis cluster_1 Part 2: Reduction cluster_2 Part 3: Proposed Application 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine 7-Nitro-THC 7-Nitro-2,3,4,9-tetrahydro-1H-carbazole 4-Nitrophenylhydrazine->7-Nitro-THC  Glacial Acetic Acid, Reflux Cyclohexanone Cyclohexanone Cyclohexanone->7-Nitro-THC 7-Amino-HHC 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine 7-Nitro-THC->7-Amino-HHC  H₂, Pd/C, Ethanol Tetracyclic_Core Tetracyclic Indole Alkaloid Core 7-Amino-HHC->Tetracyclic_Core  Acid Catalyst (Pictet-Spengler) Aldehyde R-CHO Aldehyde->Tetracyclic_Core

Caption: Synthetic pathway to 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine and its proposed application.

Fischer_Indole_Mechanism Hydrazine Aryl Hydrazine Hydrazone Hydrazone Formation Hydrazine->Hydrazone Ketone Ketone Ketone->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine  H⁺ Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Cyclization Cyclization & Aromatization Sigmatropic->Cyclization Indole Indole Product Cyclization->Indole  -NH₃

Caption: Key steps of the Fischer Indole Synthesis mechanism.

Conclusion

2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine is a highly valuable and versatile precursor for the synthesis of complex indole alkaloids. Its synthesis, achievable through a straightforward and high-yielding two-step process, provides access to a scaffold that is primed for further elaboration. The strategic placement of the 7-amino group opens up numerous possibilities for the construction of intricate polycyclic systems. The protocols and strategies outlined in this application note are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of new synthetic routes to novel and biologically active molecules.

References

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  • MDPI. 4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[1][3][6]oxadiazolo[3,4-d]pyridazine. Molbank2021 , 2021(4), M1293. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis and yield optimization of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine. This document is designed for res...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis and yield optimization of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to enhance the efficiency and success of your experiments.

Introduction: The Synthetic Challenge

The 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine scaffold is a valuable building block in medicinal chemistry and materials science, often incorporated into pharmacologically active agents and functional organic materials.[1][2] Achieving a high yield of this target molecule, however, can be challenging due to the multi-step nature of the synthesis and the potential for competing side reactions. The most common and industrially scalable approach involves a two-step sequence: an acid-catalyzed Fischer indole synthesis to form the carbazole core with a nitro-functionalized aromatic ring, followed by the chemoselective reduction of the nitro group to the desired primary amine.

This guide focuses on optimizing this primary pathway, addressing common pitfalls, and ensuring a reproducible, high-yield outcome.

Primary Synthetic Pathway Overview

The logical and most frequently employed strategy is a two-step synthesis starting from commercially available reagents.

Synthetic_Pathway cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Catalytic Hydrogenation reagents1 4-Nitrophenylhydrazine + Cyclohexanone product1 7-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole reagents1->product1  Acid Catalyst  (e.g., PPA, H₂SO₄, ZnCl₂) product2 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine product1->product2  H₂ (gas) or Hydrazine  Catalyst (e.g., Pd/C, Raney-Ni)

Caption: High-level workflow for the synthesis of the target amine.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable route for this synthesis? The most established route is the Fischer indole synthesis of 7-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole from 4-nitrophenylhydrazine and cyclohexanone, followed by catalytic hydrogenation.[3][4] This pathway uses readily available starting materials and avoids more complex organometallic coupling reactions, making it suitable for larger-scale production.

Q2: How do I choose the right acid catalyst for the Fischer indole synthesis step? The choice of acid is critical and depends on the scale and desired reaction conditions. Polyphosphoric acid (PPA) is highly effective but can be difficult to stir and work up.[3] Sulfuric acid is a strong Brønsted acid that works well, but its concentration must be carefully controlled to prevent side reactions.[5] Lewis acids like zinc chloride (ZnCl₂) are also common and can offer milder conditions.[3] For initial optimization, comparing PPA and a solution of sulfuric acid in a high-boiling solvent like acetic acid is recommended.

Q3: What are the best catalysts for the nitro group reduction? Palladium on carbon (Pd/C) is the most common and effective catalyst for the hydrogenation of nitroarenes to anilines, typically using hydrogen gas.[6] It offers high chemoselectivity, leaving other functional groups intact. Raney Nickel (Raney-Ni) is a more pyrophoric but also highly active alternative. For reactions where handling hydrogen gas is a concern, transfer hydrogenation using a hydrogen donor like hydrazine hydrate with a catalyst like Pd/C can also be effective.

Q4: How can I monitor the progress of each reaction step? Thin-Layer Chromatography (TLC) is the most straightforward method. For the Fischer indole step, you can monitor the disappearance of the 4-nitrophenylhydrazine spot and the appearance of the higher-Rf, UV-active nitro-carbazole product. For the hydrogenation step, the nitro-carbazole starting material is often yellow and will fade as the reaction proceeds. The resulting amine product can be visualized on a TLC plate using an appropriate stain like ninhydrin. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Q5: What are the most common impurities I should expect? In the Fischer indole step, potential impurities include unreacted starting materials, the intermediate hydrazone, and products from side reactions like the formation of indolo[2,3-a]carbazoles if an excess of hydrazine is used.[7] The hydrogenation step is typically clean, but incomplete reduction can leave residual nitro-compound. The final amine product can also be susceptible to air oxidation over time, leading to colored impurities.

Troubleshooting Guide

Problem 1: Low or No Yield in Fischer Indole Synthesis (Step 1)

This is the most common failure point, often resulting from suboptimal conditions or competing reaction pathways.

Troubleshooting_Fischer_Indole problem Low Yield in Fischer Indole Synthesis cause1 Cause A: Suboptimal Acid Catalyst or Temperature problem->cause1 cause2 Cause B: Competing Side Reactions problem->cause2 cause3 Cause C: Poor Hydrazone Formation/Stability problem->cause3 solution1 Solution: Optimize acid type, concentration, and temperature. See Table 1 for guidance. cause1->solution1 solution2 Solution: Use stoichiometric control (slight excess of cyclohexanone). Maintain lowest effective temperature. cause2->solution2 solution3 Solution: Pre-form the hydrazone under milder conditions before adding the strong cyclization acid. cause3->solution3

Caption: Troubleshooting logic for the Fischer Indole Synthesis step.

In-Depth Analysis & Solutions:

  • Cause A: Suboptimal Acid Catalyst or Temperature: The[8][8]-sigmatropic rearrangement central to the Fischer mechanism is highly dependent on the acid strength and temperature.[3] Insufficient acid strength or temperature will result in a stalled reaction, while excessively harsh conditions can lead to degradation and polymerization.[9][10] The electron-withdrawing nitro group on the phenylhydrazine makes the cyclization more difficult than for an unsubstituted analog, often requiring stronger conditions.

    Table 1: Comparison of Acid Catalysts for Fischer Indole Synthesis

    Catalyst Typical Conditions Pros Cons
    Polyphosphoric Acid (PPA) 100-140 °C, neat High yielding, acts as both solvent and catalyst. Viscous, difficult to stir; workup requires quenching in large volumes of ice water.
    Sulfuric Acid (H₂SO₄) 5-20% in AcOH or EtOH, Reflux Inexpensive, easy to handle as a solution. Can cause sulfonation or charring if concentration/temp is too high.[5]
    Zinc Chloride (ZnCl₂) 1.2-2.0 equiv., 120-160 °C Milder Lewis acid, can reduce side reactions. Can be hygroscopic; requires higher temperatures.

    | Amberlite® IR 120 H | Methanol/AcOH, 70-90 °C | Heterogeneous catalyst, easy to remove by filtration; suitable for flow chemistry.[8] | May require longer reaction times or specialized flow equipment. |

  • Cause B: Competing Side Reactions: The acidic and high-temperature conditions can promote undesired pathways. The most common is a second Fischer indole reaction between the product (a ketone equivalent) and another molecule of phenylhydrazine, leading to an indolo[2,3-a]carbazole byproduct.[7] This is especially prevalent if an excess of the hydrazine reagent is used.

  • Cause C: Poor Hydrazone Formation/Stability: The initial condensation between 4-nitrophenylhydrazine and cyclohexanone to form the hydrazone is a prerequisite for the main reaction. If this equilibrium is not favored or if the hydrazone degrades before cyclization, the overall yield will suffer.

Problem 2: Incomplete or Failed Nitro Reduction (Step 2)

This step is generally reliable, but failures usually point to issues with the catalyst or reaction setup.

In-Depth Analysis & Solutions:

  • Cause A: Catalyst Inactivity or Poisoning: The palladium or nickel catalyst is the engine of this reaction. Its activity can be diminished if it is old, has been improperly stored, or if contaminants are present in the reaction mixture. Sulfur-containing compounds are classic poisons for these catalysts. The 7-nitro-hexahydrocarbazole from Step 1 must be sufficiently pure.

  • Cause B: Insufficient Hydrogen Pressure or Agitation: Hydrogenation is a heterogeneous reaction involving a solid catalyst, a dissolved substrate, and a gas. Effective agitation is crucial to ensure all three phases interact. A low hydrogen pressure (e.g., from a balloon) may be insufficient for difficult reductions; a Parr shaker or autoclave capable of maintaining higher pressures (e.g., 50 psi) is more reliable.

  • Cause C: Incorrect Solvent Choice: The solvent must fully dissolve the starting material to allow it to access the catalyst surface. Ethanol, methanol, and ethyl acetate are excellent choices for nitroarene hydrogenations.

    Table 2: Recommended Conditions for Catalytic Hydrogenation

    Parameter Recommended Setting Rationale & Comments
    Catalyst 5-10% Pd/C (5-10 mol% Pd) Highly active and selective for nitro group reduction.[6] Ensure the catalyst is handled under a blanket of inert gas if dry.
    Solvent Methanol or Ethanol Excellent solubility for both the nitro-precursor and the amine product.
    Hydrogen Source H₂ gas (50 psi) or Hydrazine (3-5 equiv) 50 psi H₂ provides a good driving force. Hydrazine is a good alternative if high-pressure equipment is unavailable.
    Temperature 25-40 °C The reaction is typically exothermic. Gentle heating may be required to initiate, but cooling may be needed to control the rate.

    | Agitation | Vigorous stirring | Essential for ensuring mass transfer between the gas, liquid, and solid phases. |

Problem 3: Difficulty in Product Purification

The final amine product can be challenging to isolate in high purity due to its basicity and susceptibility to oxidation.

  • Cause A: Co-eluting Impurities: Unreacted nitro-compound or other non-polar byproducts can be difficult to separate from the desired amine on silica gel.

  • Cause B: Product Tailing on Silica Gel: The basic amine group can interact strongly with the acidic silica gel, leading to significant tailing and poor separation during column chromatography.

  • Cause C: Air Oxidation: Aromatic amines, especially those with electron-donating groups, can oxidize upon exposure to air, leading to the formation of colored impurities.

Solutions:

  • Neutralize Silica: To prevent tailing during chromatography, pre-treat the silica gel by slurrying it in a solvent system containing 1-2% triethylamine or ammonia. This deactivates the acidic sites.

  • Acid-Base Extraction: An effective purification strategy is to dissolve the crude product in a solvent like ethyl acetate and wash it with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with 2M NaOH) and the pure amine re-extracted with fresh ethyl acetate.

  • Inert Atmosphere Handling: After purification, handle and store the final product under an inert atmosphere (nitrogen or argon) to minimize oxidation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole
  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (PPA) (10x the weight of the phenylhydrazine).

  • Heat the PPA to 80 °C with vigorous stirring.

  • In a separate beaker, dissolve 4-nitrophenylhydrazine hydrochloride (1.0 equiv) and cyclohexanone (1.1 equiv) in glacial acetic acid.

  • Add the solution of reagents dropwise to the hot PPA over 30 minutes. The mixture will darken.

  • After the addition is complete, increase the temperature to 120 °C and maintain for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture to approximately 70 °C and carefully pour it onto a large volume of crushed ice with stirring. This will precipitate the crude product.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude solid under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography if necessary.

Protocol 2: Synthesis of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine
  • To a hydrogenation vessel (e.g., a Parr bottle), add 7-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole (1.0 equiv) and a suitable solvent such as ethanol or methanol (approx. 20 mL per gram of substrate).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5 mol % Pd) to the mixture.

  • Seal the vessel, flush it several times with nitrogen, and then with hydrogen.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Upon completion (typically 4-12 hours), carefully vent the hydrogen and flush the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product using the acid-base extraction method or column chromatography on triethylamine-treated silica gel as described in the troubleshooting section.

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  • ResearchGate. (2022). Optimization of Nitrosation Reaction for Synthesis of 4-Aminoantipyrine by Response Surface Methodology and Its Reaction Mechanism. ResearchGate. [Link]

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Optimization

Technical Support Center: Overcoming Solubility Challenges with 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine

Welcome to the technical support guide for 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the inherent aqueous solubility challenges associated with this compound. Our goal is to provide not only solutions but also the underlying scientific principles to empower you in your experimental design.

Introduction: Understanding the Core Challenge

The molecule 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine presents a classic solubility dilemma. Its structure consists of a large, rigid, and hydrophobic hexahydro-carbazole core, which is poorly soluble in aqueous media.[1][2] Conversely, the presence of an aromatic amine group (-NH2) at the 7-position offers a crucial handle for solubility manipulation.[3] This amine is a weak base, meaning it can accept a proton to form a positively charged (and more water-soluble) ammonium salt under acidic conditions.[4][5] Successfully working with this compound hinges on effectively managing this pH-dependent behavior.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?

At a neutral pH of 7.4, the aromatic amine group is predominantly in its neutral, un-ionized (free base) form. The pKa of an aromatic amine like aniline is approximately 4.6.[6][7] While the exact pKa of this specific carbazol-amine will differ, it is expected to be in a similar acidic range. According to the Henderson-Hasselbalch equation, when the pH is significantly above the pKa, the uncharged species dominates.[8][9] This leaves the hydrophobic carbazole structure to dictate solubility, resulting in very low aqueous solubility.[10]

Q2: What is the primary mechanism for improving its aqueous solubility?

The primary and most effective mechanism is pH adjustment .[11][12] By lowering the pH of the aqueous medium to a value at least 2 units below the compound's pKa, the amine group becomes protonated.[4][13] This creates the anilinium-like cation, a charged species that is significantly more polar and readily interacts with water molecules, thereby increasing solubility.[14]

Q3: What are the main strategies I can use to dissolve this compound for my experiments?

There are four primary strategies, which can be used alone or in combination:

  • pH Adjustment: Lowering the pH to form a soluble salt in situ. This is the most common and direct method.[11][12]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (like DMSO or PEG 300) to increase the solubility of the neutral form.[12][15]

  • Complexation: Using agents like cyclodextrins to encapsulate the hydrophobic core, rendering the entire complex water-soluble.[16][17][18]

  • Salt Formation: Synthesizing and isolating a stable, solid salt form of the compound (e.g., hydrochloride, sulfate) which can be directly dissolved in water.[19][20][21]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, providing causes and actionable solutions.

Problem 1: My compound precipitates immediately when I add my DMSO stock solution to aqueous cell culture media (e.g., DMEM at pH ~7.4).
  • Underlying Cause: This is a classic case of a compound "crashing out" of solution. The compound is soluble in the 100% DMSO stock, but when this stock is diluted into the overwhelmingly aqueous and neutral pH environment of the culture media, its solubility limit is exceeded, and it precipitates.[22][23] The final DMSO concentration is too low to keep the hydrophobic molecule dissolved.

  • Solution & Step-by-Step Protocol:

    Method A: pH-Adjusted Media (Preferred for many assays)

    • Prepare an Acidic Stock: Instead of DMSO, prepare a concentrated stock solution (e.g., 10 mM) in an acidic aqueous buffer. A simple 50 mM HCl solution or a citrate buffer at pH 3.0 can be effective.

    • Verify Dissolution: Ensure the compound is fully dissolved in this acidic stock. Gentle warming or sonication may assist.

    • Dilute into Media: Perform serial dilutions of this acidic stock directly into your cell culture media. The small volume of acid added during dilution will be neutralized by the buffering capacity of the media, but the compound should remain in solution long enough for cellular uptake or interaction.

    • Final pH Check: For critical experiments, measure the final pH of the media after adding the compound to ensure it remains within the tolerated range for your cells.

    • Control: Always include a vehicle control where you add the same amount of the acidic buffer without the compound to a parallel well.

    Method B: Co-solvent Optimization

    • Minimize DMSO: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5% and never exceeding 1%, as higher concentrations can be toxic to cells.[23]

    • Consider Other Co-solvents: For sensitive cell lines, consider less toxic co-solvents like PEG 300 or PEG 400.[22][24] You might prepare a stock in a PEG/water mixture.

    • Use of Surfactants: A very small amount of a non-ionic surfactant like Tween 80 or Pluronic F-68 in the final media can help maintain solubility.[23][25] This must be carefully validated for cell toxicity.

Problem 2: I am seeing inconsistent results in my biological assays, and I suspect solubility is the issue.
  • Underlying Cause: Inconsistent results are often due to variable amounts of dissolved, active compound. This can happen if the compound is slowly precipitating over the time course of the experiment or if the effective concentration is lower than the nominal concentration due to poor solubility.

  • Solution & Logical Workflow:

    The key is to systematically determine the compound's solubility under your specific experimental conditions.

    Workflow: Determining the Kinetic Solubility Profile

    • Prepare a High-Concentration Stock: Dissolve the compound at a high concentration (e.g., 20 mM) in 100% DMSO.

    • Serial Dilution: In a 96-well plate, perform a serial dilution of your compound in your exact assay buffer (e.g., PBS, pH 7.4).

    • Incubate: Allow the plate to equilibrate at the experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours, 24 hours) to allow precipitation to occur.

    • Measure Turbidity: Use a plate reader to measure the absorbance at a high wavelength (e.g., 650 nm). An increase in absorbance indicates light scattering from precipitated particles.

    • Identify Solubility Limit: The highest concentration that does not show a significant increase in turbidity is your approximate kinetic solubility limit. Do not use concentrations above this limit in your assays.

    Visualization: Troubleshooting Workflow

    G A Problem: Inconsistent Assay Results B Hypothesis: Poor Solubility / Precipitation A->B C Action: Determine Kinetic Solubility in Assay Buffer B->C D Method: Prepare DMSO stock, serially dilute in buffer C->D E Analysis: Measure turbidity (Abs @ 650nm) after incubation D->E F Result: Identify Highest Non-Turbid Concentration (Solubility Limit) E->F G Decision: Redesign Experiment F->G H Option 1: Work below the measured solubility limit G->H If limit is sufficient I Option 2: Modify buffer to increase solubility (e.g., lower pH, add co-solvent) G->I If limit is too low K Outcome: Proceed with assay using validated, soluble concentrations H->K J Action: Re-run Kinetic Solubility Assay in new buffer I->J J->F

Problem 3: I need to prepare a high-concentration aqueous stock solution for animal studies (e.g., for IV or IP injection) and pH adjustment alone is insufficient or not viable.
  • Underlying Cause: For in vivo studies, you often need higher concentrations than can be achieved by simple pH adjustment, or the required pH may be physiologically incompatible. Here, more advanced formulation strategies are necessary.

  • Solution: Cyclodextrin Complexation

    Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [16]They can encapsulate the hydrophobic carbazole portion of your molecule, forming an "inclusion complex" that is water-soluble. [17][18]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, safe, and effective choice for this purpose. [26] Protocol: Preparation of a 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine:HP-β-CD Formulation

    • Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in water or saline. This may require stirring and gentle warming.

    • Add Compound: Slowly add the powdered 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine to the cyclodextrin solution while stirring vigorously.

    • Facilitate Complexation: Stir the mixture at room temperature for 12-24 hours. Sonication in a bath can significantly accelerate the process. The solution should gradually clarify as the complex forms.

    • Filter: Once dissolved, filter the solution through a 0.22 µm sterile filter to remove any undissolved particulates and for sterilization.

    • Characterization (Optional but Recommended): Techniques like Phase Solubility Analysis can be used to precisely determine the stoichiometry and stability constant of the complex. [17]

    Visualization: pH-Solubility Relationship

    G node_A 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine (Free Base) R-NH₂ node_B Protonated Salt R-NH₃⁺ node_A->node_B + H⁺ (Lower pH) node_C { Low Solubility | Hydrophobic core dominates} node_A:f0->node_C:f0 node_B->node_A - H⁺ (Higher pH) node_D { High Solubility | Charged species interacts with water} node_B:f0->node_D:f0

    Caption: Equilibrium between insoluble base and soluble salt form.

Data Summary Tables

For effective formulation, it is crucial to understand the quantitative aspects of solubility. The following tables provide hypothetical but representative data for this compound class.

Table 1: pH-Dependent Aqueous Solubility (Hypothetical)

pHPredominant SpeciesSolubility (µg/mL)Fold Increase (vs. pH 7.4)
2.0R-NH₃⁺ (Salt)> 2000> 2000x
4.0R-NH₃⁺ (Salt)~500~500x
6.0Mixed~10~10x
7.4R-NH₂ (Free Base)< 11x (Baseline)
9.0R-NH₂ (Free Base)< 11x (Baseline)

Table 2: Co-solvent and Formulation Aid Screening (Hypothetical, at pH 7.4)

Formulation VehicleAchieved Solubility (µg/mL)Notes
Water< 1Baseline
5% DMSO / Water~25May still precipitate upon further dilution.
5% PEG 400 / Water~20Alternative to DMSO.
10% HP-β-CD / Water~400Significant improvement via complexation.
20% HP-β-CD / Water~1500Concentration-dependent effect.

References

  • Babu, R. J. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 123. [Link]

  • Labstat. (2024). Why pH matters in pharmaceuticals: Keeping our medications safe and effective. [Link]

  • Patel, M., et al. (2023). Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach. International Journal of Scientific Research & Technology, 2(1). [Link]

  • Jorgensen, F. S., & Duffy, F. J. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2639-2649. [Link]

  • Kumar, R., et al. (2022). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research, 23(3), 245-257. [Link]

  • Chemistry LibreTexts. (n.d.). Aromatic Amines. [Link]

  • SlideShare. (2021). PH and Solvent Effect on Drug Solubility. [Link]

  • Chen, Y., et al. (2017). Novel carbazole sulfonamide derivatives of antitumor agent: Synthesis, antiproliferative activity and aqueous solubility. Bioorganic & Medicinal Chemistry Letters, 27(3), 487-492. [Link]

  • Jorgensen, F. S., & Duffy, F. J. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed, 46(6), 2639-49. [Link]

  • Wimmer, R. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 227-236. [Link]

  • Chemistry Stack Exchange. (2022). What is the pKa value of the nitrogen atoms, specifically the amine groups? [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Wikipedia. (n.d.). Aniline. [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • SciELO. (2016). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. [Link]

  • Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • StuDocu. (n.d.). The influence of pH on solubility in water. [Link]

  • Christopher Vimalson, et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). [Link]

  • Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents. [Link]

  • Buttar, D., et al. (2010). The Significance of Acid/Base Properties in Drug Discovery. Current Topics in Medicinal Chemistry, 10(19), 1934-1949. [Link]

  • Daur, S., et al. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 25(23), 5700. [Link]

  • University of Calgary. (n.d.). Amines. [Link]

  • Pharmaceutical Technology. (2011). Salt Selection in Drug Development. [Link]

  • Al-Zoubi, N., & Nikolakakis, I. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 21(2), 1276-1303. [Link]

  • American Pharmaceutical Review. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? [Link]

  • National Center for Biotechnology Information. (n.d.). Carbazole. PubChem Compound Summary for CID 6854. [Link]

  • Al-Zoubi, N., & Nikolakakis, I. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. ACS Publications. [Link]

  • National Center for Biotechnology Information. (2016). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. [Link]

  • Quora. (2018). How does branching increase the solubility in amines? [Link]

  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? [Link]

  • MDPI. (2024). Carbazole Derivatives Binding to Bcl-2 Promoter Sequence G-quadruplex. [Link]

  • National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Extraction &amp; Purification of 2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with isolating and purifying 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with isolating and purifying 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine. Because this molecule contains both an indoline-type secondary amine and an aniline-type primary amine, it presents unique physicochemical challenges, including pH-dependent partitioning, surfactant-like emulsion generation, and a high susceptibility to auto-oxidation.

This living document synthesizes thermodynamic principles with field-proven liquid-liquid extraction (LLE) methodologies to ensure high-yield, high-purity recovery.

Process Architecture: pH-Swing Liquid-Liquid Extraction

The purification of basic amines relies on shifting the molecule between its water-soluble protonated salt form and its lipophilic free-base form. The workflow below maps the logical sequence required to isolate the target hexahydrocarbazole from crude synthetic or biological matrices.

LLE_Workflow Start Crude Amine Mixture (Organic/Aqueous) Acidify Acidification (pH < 2) Protonate Amines Start->Acidify Add 1M HCl Wash Non-Polar Wash (Remove Neutrals) Acidify->Wash Add Hexane/Heptane AqPhase1 Aqueous Phase (Amine Salts) Wash->AqPhase1 Phase Separation Basify Basification (pH > 8) Free Base Formation AqPhase1->Basify Add 1M NaOH + Antioxidant Extract Polar Organic Extraction (Target Amine) Basify->Extract Add DCM or EtOAc OrgPhase Organic Phase (Product) Extract->OrgPhase Phase Separation Purified Purified Hexahydrocarbazole Derivative OrgPhase->Purified Dry & Evaporate

Caption: pH-swing liquid-liquid extraction workflow for basic amine purification.

Troubleshooting & FAQs

Q1: How do I determine the optimal pH for extracting the free base versus the salt form?

The Causality: 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine possesses two ionizable nitrogen centers. The principles of acid-base extraction dictate that the partitioning of an ionizable compound depends strictly on its ionization state[1]. According to the Henderson-Hasselbalch equation, adjusting the aqueous phase to at least 1.5 to 2.0 pH units above the highest pKa ensures that >99% of the molecule exists in its neutral, lipophilic free-base form[1][2]. Conversely, dropping the pH 2 units below the pKa forces protonation, rendering the molecule highly water-soluble. The Solution:

  • To extract impurities away from the product: Lower the aqueous phase to pH < 2.0 using 1 M HCl. The target amine becomes a water-soluble bishydrochloride salt. Wash with a non-polar solvent (e.g., hexane) to remove neutral lipophilic impurities.

  • To extract the purified product: Basify the aqueous phase to pH 8.5–10.0 using saturated NaHCO₃ or 1 M NaOH. This neutralizes the salt into the free base, allowing it to partition efficiently into your organic extraction solvent.

Q2: My extraction is forming stubborn emulsions. How can I resolve this without losing product?

The Causality: Emulsions in LLE occur when amphiphilic molecules (possessing both a hydrophobic carbazole core and hydrophilic amine groups) lower the interfacial tension between the aqueous and organic layers, acting as surfactants that prevent droplet coalescence[3][4]. The Solution:

  • Mechanical Prevention: Swirl the separatory funnel gently in a figure-eight motion rather than shaking vigorously. This maintains surface area contact without generating micro-droplets[5].

  • Thermodynamic Disruption (Salting Out): Add brine (saturated NaCl) to the aqueous layer. This increases the ionic strength and density of the aqueous phase, forcing the organic compound out of the aqueous layer and coalescing the emulsion[5][6].

  • Physical Filtration: If the emulsion persists, drain the unresolved interfacial layer and pass it through a glass wool plug or a highly silanized phase-separation filter paper to mechanically break the micellar structures[5].

Q3: I am observing oxidative degradation (darkening/color change) during the extraction. How do I prevent this?

The Causality: Electron-rich aromatic amines (such as the aniline-like primary amine at the 7-position) are highly susceptible to auto-oxidation. When exposed to atmospheric oxygen, especially under basic conditions, they rapidly oxidize into colored quinone-imine degradation products[7]. The Solution:

  • Solvent Degassing: Sparge all extraction solvents (both aqueous buffers and organic solvents) with an inert gas (N₂ or Argon) for 15 minutes prior to use to displace dissolved oxygen.

  • Sacrificial Antioxidants: Add a water-soluble antioxidant, such as sodium dithionite (Na₂S₂O₄) or ascorbic acid (0.1% w/v), to the aqueous phase during the basification step. These agents will preferentially oxidize, protecting the hexahydrocarbazole core.

Q4: Which organic solvent provides the best recovery and selectivity for this specific molecule?

The Causality: Because the target molecule contains two amine groups, it retains significant polarity even in its free-base form. Non-polar solvents like hexane will yield poor recovery. Halogenated solvents or moderately polar solvent mixtures provide superior solvation for polycyclic amines by disrupting hydrogen-bonding networks[8]. The Solution: Dichloromethane (DCM) is highly recommended due to its favorable density (which aids phase separation) and excellent solvation of basic amines. Alternatively, an Ethyl Acetate/Isopropanol (9:1) or Hexane/1-Pentanol (95:5) mixture can be utilized to enhance recovery while avoiding halogenated waste[8].

Quantitative Data: Solvent Selection Matrix

The following table summarizes the performance metrics of various organic solvents when extracting hexahydrocarbazole derivatives at pH > 8.

Solvent SystemPolarity IndexEmulsion RiskRelative Recovery (%)Suitability for Hexahydrocarbazoles
Hexane 0.1Low< 15%Poor (Too non-polar for diamines)
Diethyl Ether 2.8Medium~ 75%Moderate (Volatile, high peroxide risk)
Ethyl Acetate 4.4High> 90%Excellent (Requires brine to prevent emulsions)
Dichloromethane (DCM) 3.1Low> 95%Optimal (High density aids sharp phase separation)
Hexane:1-Pentanol (95:5) ~ 0.5Low~ 85%Good (Alcohol modifier disrupts H-bonding)[8]

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure process integrity at every stage.

Step 1: Acidic Wash (Removal of Neutral Impurities)

  • Dissolve the crude 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine mixture in 50 mL of an organic solvent (e.g., Ethyl Acetate).

  • Transfer to a separatory funnel and add 50 mL of 1 M HCl (pre-sparged with N₂).

  • Swirl gently for 2 minutes and allow the phases to separate.

  • Validation Check: Test the aqueous layer with pH paper. It must read pH < 2.

  • Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask. Discard the organic layer (contains neutral impurities).

Step 2: Basification (Free Base Generation)

  • Place the flask containing the aqueous layer in an ice bath to control exothermic neutralization.

  • Add 50 mg of sodium dithionite (Na₂S₂O₄) to prevent oxidation.

  • Slowly add 1 M NaOH dropwise while stirring until the solution reaches pH 9.0–10.0.

  • Validation Check: The aqueous solution should become visibly cloudy or milky as the water-insoluble free base precipitates.

Step 3: Organic Extraction & Emulsion Mitigation

  • Transfer the basified aqueous mixture back to the separatory funnel.

  • Add 50 mL of Dichloromethane (DCM).

  • Add 15 mL of saturated NaCl (brine) to increase aqueous ionic strength.

  • Invert the funnel and swirl in a figure-eight motion for 3 minutes. Vent frequently.

  • Validation Check: Allow the funnel to sit. You should observe a sharp, distinct phase boundary. If a hazy emulsion layer >1 cm persists, filter the entire mixture through a phase-separation filter paper[5].

Step 4: Isolation

  • Drain the lower organic layer (DCM) into a dry flask.

  • Repeat the extraction with an additional 25 mL of DCM and combine the organic layers.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes.

  • Filter out the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • Validation Check: The product is fully isolated when a constant mass is achieved and no solvent condensation is visible on the condenser coils.

Sources

Optimization

Technical Support Center: Resolving Stereoisomer Impurities in 2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the stereochemical integrity of the hexahydrocarbazole core.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the stereochemical integrity of the hexahydrocarbazole core. The 2,3,4,4a,9,9a-hexahydro-1H-carbazole scaffold possesses contiguous stereocenters at the C4a and C9a ring junction. For the 7-amino derivative, controlling the cis/trans diastereoselectivity and subsequent enantiomeric resolution is critical for pharmacological efficacy.

This guide provides field-proven, self-validating protocols to help you diagnose, troubleshoot, and resolve stereoisomer impurities in your synthetic workflows.

Diagnostic Workflow for Stereoisomer Impurities

Before implementing a synthetic fix, you must diagnose the exact nature of the stereoisomer impurity. Is it a diastereomeric leak (e.g., trans-isomer forming during a cis-selective reduction) or an enantiomeric mixture?

DiagnosticWorkflow Start Impurity Detected in Hexahydrocarbazole Analyze Chiral HPLC / NMR Analysis Start->Analyze Dia Diastereomeric Impurity (cis/trans mixture) Analyze->Dia dr < 95:5 Enant Enantiomeric Impurity (Racemic cis-isomer) Analyze->Enant ee < 99% OptRed Optimize Reduction (Protocol 1) Dia->OptRed SFC Prep SFC Resolution (Protocol 2) Enant->SFC Asymm Asymmetric Catalysis (De Novo Route) Enant->Asymm Scale > 1kg

Caption: Diagnostic decision tree for resolving hexahydrocarbazole stereoisomer impurities.

FAQ & Troubleshooting Guides
Q1: During the reduction of the tetrahydrocarbazole intermediate, I am observing a 15% trans-isomer impurity. How can I achieve >95% cis-selectivity?

Causality & Expert Insight: The reduction of the C4a=C9a double bond (or iminium ion) dictates the ring junction stereochemistry. Using standard catalytic hydrogenation (Pd/C, H₂) often leads to diastereomeric mixtures because the planar indole/enamine intermediate can adsorb onto the catalyst face non-selectively.

By switching to an ionic reduction mechanism using sodium cyanoborohydride (NaBH₃CN) in trifluoroacetic acid (TFA), the reaction is governed by strict kinetic control. Protonation of the enamine occurs from the less sterically hindered face, forming an iminium ion. Subsequent hydride attack is directed exclusively to the convex face of the folded "butterfly" conformation of the bicyclic system, yielding the cis-fused 2,3,4,4a,9,9a-hexahydro-1H-carbazole[1].

Protocol 1: Diastereoselective Ionic Reduction (Self-Validating)

  • Preparation : Dissolve 10 mmol of 7-amino-2,3,4,4a-tetrahydro-1H-carbazole in 20 mL of anhydrous dichloromethane (DCM) under inert atmosphere.

  • Acidification : Cool the solution to 0 °C. Dropwise, add 5 equivalents of TFA.

    • Self-Validation Check: The solution must transition to a deep yellow/orange hue, visually confirming the formation of the intermediate iminium species.

  • Hydride Addition : Add 2.5 equivalents of NaBH₃CN in small portions over 15 minutes to control the exothermic hydride release and prevent thermal degradation.

  • Reaction : Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.

  • Quench & Extract : Quench carefully with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with DCM (3 x 20 mL).

  • IPC (In-Process Control) : Run an aliquot on ¹H-NMR. The C9a proton in the cis-isomer appears as a multiplet at ~3.5 ppm, whereas the trans-isomer appears at ~3.0 ppm. Proceed to purification only if the integration ratio confirms a cis:trans ratio of >95:5.

Mechanism Enamine Tetrahydrocarbazole Enamine Iminium Iminium Ion (Convex Face Exposed) Enamine->Iminium TFA Hydride NaBH3CN Attack (Kinetic Control) Iminium->Hydride Cis cis-Hexahydrocarbazole (Major Product) Hydride->Cis Convex Face

Caption: Kinetic control pathway ensuring cis-selectivity during ionic reduction.

Q2: I have pure cis-2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine, but it is racemic. What is the most efficient way to isolate the (4aR, 9aS) enantiomer?

Causality & Expert Insight: Basic amines like 7-amino-hexahydrocarbazole are notoriously difficult to resolve via standard reverse-phase HPLC due to severe peak tailing caused by secondary interactions with silica support. While classical diastereomeric salt resolution (e.g., using Di-p-toluoyl-D-tartaric acid) is cost-effective for bulk manufacturing, it suffers from lower yields due to solubility losses in the mother liquor.

For rapid, high-purity resolution in drug development, Preparative Supercritical Fluid Chromatography (SFC) is the gold standard. The supercritical CO₂ mobile phase has high diffusivity and low viscosity, allowing for rapid mass transfer and sharp peak resolution. This enables the isolation of optically active hexahydrocarbazoles with >98% enantiomeric excess (ee)[2].

Table 1: Quantitative Comparison of Chiral Resolution Strategies

Resolution StrategyTypical Yield (%)Target ee (%)Processing TimeScalability
Diastereomeric Salt Formation 35 - 42%> 95%48 - 72 hoursHigh (kg scale)
Preparative SFC (Chiralpak IG) 45 - 48%> 99%8 - 12 hoursMedium (100g scale)
Asymmetric Catalysis (De Novo) 80 - 85%92 - 98%24 hoursHigh (kg scale)

Protocol 2: Enantiomeric Resolution via Preparative SFC

  • Sample Preparation : Dissolve the racemic cis-amine in a 1:1 mixture of Methanol/Isopropanol to a concentration of 50 mg/mL. Ensure the sample is filtered through a 0.22 µm PTFE syringe filter to prevent column frit clogging.

  • Stationary Phase : Utilize an immobilized amylose-based chiral stationary phase (e.g., Chiralpak IG, 250 x 21.2 mm, 5 µm). The immobilized phase prevents degradation from basic modifiers.

  • Mobile Phase : 80% Supercritical CO₂ / 20% Methanol containing 0.2% Isopropylamine (IPA).

    • Expert Tip: The IPA modifier is critical; it temporarily caps residual silanols on the silica support, suppressing secondary acid-base interactions with the 7-amino group and preventing peak tailing.

  • Parameters : Flow rate at 70 mL/min, Back Pressure Regulator (BPR) set to 120 bar, Temperature at 35 °C.

  • Collection & Validation : Collect the baseline-resolved peaks. Evaporate the solvent under reduced pressure.

    • Self-Validation Check: Re-inject a 1 mg/mL sample of the collected fractions onto an analytical SFC column to confirm ee > 99% before proceeding to downstream crystallization.

Q3: Can we bypass the resolution step entirely using asymmetric synthesis?

Causality & Expert Insight: Yes. If you are experiencing unacceptable yield losses during late-stage resolution (which mathematically caps your yield at 50%), transitioning to an asymmetric de novo route is highly recommended. Recent advancements in transition-metal catalysis allow for the direct, enantioselective construction of the hexahydrocarbazole core.

Specifically, Palladium-catalyzed asymmetric tandem denitrogenative Heck/Tsuji–Trost reactions of benzotriazoles with 1,3-dienes have proven highly effective[3]. By utilizing a chiral sulfonamide phosphine ligand, the palladium catalyst selectively dictates the facial approach of the diene, setting the absolute stereochemistry at the C4a and C9a positions simultaneously and bypassing the need for downstream chiral resolution.

References
  • Syntheses of 8,9,10,11-Tetrahydro-pyrido[3,2,1-jk]carbazoles Source: Sciforum URL: 1

  • Enantioselective gold-catalyzed intermolecular [2+2] versus [4+2]-cycloadditions of 3-styrylindoles with N-allenamides: observation of interesting substituent effects Source: RSC Publishing URL: 2

  • Palladium-Catalyzed Asymmetric Tandem Denitrogenative Heck/Tsuji–Trost of Benzotriazoles with 1,3-Dienes Source: ACS Publications URL: 3

Sources

Troubleshooting

2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine stability at room temperature vs -20°C

Welcome to the technical support resource for 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine. This guide is designed for researchers, scientists, and drug development professionals to address common questions and concerns r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine. This guide is designed for researchers, scientists, and drug development professionals to address common questions and concerns regarding the stability of this compound under different storage conditions. Our goal is to provide you with the necessary information to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine?

While specific stability data for 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine is not extensively published, based on the general properties of aromatic amines and carbazole derivatives, long-term storage at -20°C is recommended. Lower temperatures slow down potential degradation pathways. The compound should be stored in a tightly sealed container to prevent exposure to moisture and air. For some similar carbazole derivatives, room temperature storage is deemed acceptable for shorter periods.[1]

Q2: Can I store 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine at room temperature?

Room temperature storage may be suitable for short-term use. However, for extended periods, the risk of degradation increases. Aromatic amines can be susceptible to oxidation, which is accelerated at higher temperatures.[2] If you intend to use the compound over several weeks or months, storing it at -20°C is the safer option to maintain its purity and stability.

Q3: What are the potential signs of degradation for this compound?

Visual inspection can sometimes reveal degradation. Signs to look for include:

  • Color Change: A noticeable change from its initial color (e.g., darkening or yellowing) can indicate oxidation or the formation of impurities.

  • Clumping or Change in Texture: This may suggest moisture absorption, which can facilitate degradation.

  • Insolubility: If the compound becomes difficult to dissolve in a solvent in which it was previously soluble, this could be a sign of polymerization or the formation of insoluble degradation products.

Q4: What are the likely degradation pathways for 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine?

Aromatic amines are known to degrade through several mechanisms.[3][4][5] The primary concern for this compound is oxidation . The amine group is susceptible to oxidation, which can lead to the formation of colored impurities. Other potential pathways include reactions with atmospheric carbon dioxide and degradation catalyzed by light or trace metal impurities.

Troubleshooting Guide

If you suspect that your sample of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine has degraded, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocols

To quantitatively assess the stability of your 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine, we recommend the following analytical methods:

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive technique for detecting and quantifying impurities. A stability-indicating HPLC method can separate the parent compound from its degradation products.

Objective: To determine the purity of the compound and identify any degradation products.

Materials:

  • 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (as a mobile phase modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any impurities. A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer. Carbazole derivatives often have absorbance maxima around 292 nm.[6]

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas of the main compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Compare the chromatograms of samples stored at room temperature and -20°C. An increase in impurity peaks or a decrease in the main peak area for the room temperature sample indicates degradation.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide detailed structural information and help identify degradation products.

Objective: To confirm the chemical structure of the compound and detect any structural changes due to degradation.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • If degradation is suspected, a ¹³C NMR or 2D NMR (e.g., COSY, HSQC) experiment can provide more detailed structural information.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of a pure, fresh sample.

    • The appearance of new signals or changes in the chemical shifts and integration of existing signals can indicate the presence of impurities or degradation products.

Data Summary

While direct comparative stability data for this specific compound is not available in the public domain, the following table summarizes the general recommendations for storing aromatic amines and carbazole derivatives based on available literature and safety data sheets.

Storage ConditionRecommended DurationRationale
-20°C Long-term (> 1 month) Minimizes the rate of potential oxidative and thermal degradation.[7][8]
Room Temperature Short-term (< 1 month) May be acceptable for immediate use, but the risk of degradation increases over time.[1]

Visual Guide to Stability Assessment

Caption: Ideal vs. potentially degraded sample analysis.

References

  • Bacterial degradation of monocyclic aromatic amines - PMC. (n.d.). Retrieved from [Link]

  • Bacterial degradation of monocyclic aromatic amines - ResearchGate. (2015). Retrieved from [Link]

  • Bacterial degradation of monocyclic aromatic amines - PubMed. (2015). Retrieved from [Link]

  • The impact of aromatic amines on the environment: risks and damages - IMR Press. (n.d.). Retrieved from [Link]

  • Preparation and property analysis of antioxidant of carbazole derivatives - PMC. (n.d.). Retrieved from [Link]

  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM - UM Research Repository. (2010). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Receptor Binding Guide: 2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine Analogs vs. Standard Antipsychotics

Executive Summary The 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine scaffold represents a highly tunable structural class in neuropharmacology, specifically targeted for the development of atypical antipsychotics. By fusin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine scaffold represents a highly tunable structural class in neuropharmacology, specifically targeted for the development of atypical antipsychotics. By fusing a cyclohexane ring to an indole pyrrole core, this scaffold introduces conformational rigidity that uniquely modulates receptor binding affinities. This guide objectively compares the binding profiles of hexahydrocarbazole amine analogs against standard typical (Haloperidol) and atypical (Clozapine) antipsychotics, focusing on their dual affinity for 5-HT2A and D2 receptors.

Mechanistic Grounding: Dual Receptor Modulation

The therapeutic window of modern antipsychotics is largely defined by the Meltzer criterion[1], which evaluates the ratio of serotonin 5-HT2A to dopamine D2 receptor antagonism.

  • D2 Antagonism (Gi Pathway): Blocks the inhibition of cAMP production. While necessary for treating the positive symptoms of schizophrenia, excessive D2 blockade in the striatum causes severe extrapyramidal symptoms (EPS).

  • 5-HT2A Antagonism (Gq Pathway): Blocks PLC activation and subsequent IP3/DAG signaling. High 5-HT2A affinity relative to D2 affinity promotes dopamine release in the prefrontal cortex, mitigating EPS and treating negative symptoms.

ReceptorSignaling cluster_5HT2A 5-HT2A Pathway (Gq) cluster_D2 D2 Pathway (Gi) Ligand Hexahydrocarbazole Amine Analogs R_5HT2A 5-HT2A Receptor Ligand->R_5HT2A High Affinity Antagonism R_D2 D2 Receptor Ligand->R_D2 Moderate Affinity Antagonism Gq Gq Protein R_5HT2A->Gq Inhibits PLC PLC Activation Gq->PLC Effect1 Decreased IP3/DAG (Reduced EPSP) PLC->Effect1 Gi Gi Protein R_D2->Gi Inhibits cAMP cAMP Production Gi->cAMP Blocks inhibition Effect2 Disinhibition of cAMP (Modulated Firing) cAMP->Effect2

Dual antagonism of 5-HT2A and D2 receptors by hexahydrocarbazole analogs.

Comparative Data Analysis: The Meltzer Criterion

The following table compares the receptor binding affinities ( pKi​ ) of a representative hexahydrocarbazole amine analog[1] with industry-standard reference compounds. A 5-HT2A/D2 ratio > 1.12 is generally indicative of a favorable atypical clinical profile.

Compound pKi​ (5-HT2A) pKi​ (D2)Ratio (5-HT2A / D2)Clinical Profile
Hexahydrocarbazole Amine Analog 6.706.121.09Atypical-like
Clozapine (Reference Atypical) 8.357.021.19Atypical (Low EPS)
Haloperidol (Reference Typical) 7.788.900.87Typical (High EPS)

Data Interpretation: The hexahydrocarbazole analog demonstrates a balanced 5-HT2A/D2 ratio (1.09), approaching the atypical benchmark set by Clozapine (1.19) and significantly outperforming the high-EPS typical profile of Haloperidol (0.87).

Experimental Protocol: Radioligand Binding Assays

To validate the binding affinities of hexahydrocarbazole analogs, a competitive radioligand binding assay is employed. This protocol is designed as a self-validating system, ensuring that specific binding is accurately isolated from non-specific background noise.

AssayWorkflow Prep Membrane Preparation Incubate Incubation with Radioligand Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Washing (Ice-Cold Buffer) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze IC50 & Ki Calculation Count->Analyze

Step-by-step workflow for competitive radioligand binding assays.

Step-by-Step Methodology & Causality:
  • Membrane Preparation: Homogenize HEK293 cells expressing human 5-HT2A or D2 receptors in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl strictly maintains physiological pH, preserving the native conformational state of the G-protein coupled receptors required for accurate ligand docking.

  • Incubation: Incubate 50 µg of membrane protein with the radioligand ( [3H] -ketanserin for 5-HT2A; [3H] -spiperone for D2) and varying concentrations of the hexahydrocarbazole analog (0.1 nM to 10 µM) for 60 minutes at 25°C.

    • Causality: This duration allows the system to reach thermodynamic equilibrium, ensuring accurate competition for the orthosteric binding site.

  • Validation of Specific Binding (Self-Validating Step): In parallel control wells, add a saturating concentration of an unlabeled reference ligand (10 µM mianserin for 5-HT2A; 10 µM haloperidol for D2).

    • Causality: This saturates all specific receptor sites. Any remaining radioactivity detected in these wells represents Non-Specific Binding (NSB). Specific Binding = Total Binding - NSB.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI)[2].

    • Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers. This prevents the positively charged amine analogs and radioligands from binding non-specifically to the filter matrix, drastically reducing background noise[2].

  • Washing: Wash filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer.

    • Causality: The sudden drop in temperature drastically reduces the dissociation rate constant ( koff​ ), trapping the receptor-ligand complex on the filter while unbound radioligand is flushed away.

  • Quantification: Extract radioactivity in scintillation fluid and measure via liquid scintillation counting to calculate IC50​ and Ki​ values using the Cheng-Prusoff equation.

References

  • Title: New Hexahydrocarbazoles and Spiro Indoles, and Their Affinity for D2 Dopamine and 5-HT2A Serotonin Receptors Source: Chemical & Pharmaceutical Bulletin URL: [Link]

  • Title: A rapid filtration assay for soluble receptors using polyethylenimine-treated filters Source: Analytical Biochemistry URL: [Link]

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine using LC-MS/MS

In the landscape of pharmaceutical development, the assurance of purity for an active pharmaceutical ingredient (API) or its intermediates is not merely a regulatory checkpoint; it is the bedrock of safety and efficacy....

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the assurance of purity for an active pharmaceutical ingredient (API) or its intermediates is not merely a regulatory checkpoint; it is the bedrock of safety and efficacy. For a molecule like 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine, a potential building block in novel therapeutics, a rigorous and validated analytical method is paramount. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for purity assessment, grounded in the principles of international regulatory standards.

We will dissect the "why" behind the "how," moving from method development to a comprehensive validation framework, and finally, contextualize the technique against viable alternatives. This document is designed for the practicing researcher and drug development professional, offering a blueprint for establishing a trustworthy analytical system.

Part 1: The LC-MS/MS Method: Precision and Specificity by Design

LC-MS/MS is the cornerstone of modern bioanalysis for good reason: its unparalleled specificity and sensitivity. The liquid chromatography (LC) front-end separates the target analyte from impurities and matrix components, while the tandem mass spectrometry (MS/MS) detector provides definitive identification and quantification based on the molecule's unique mass-to-charge ratio (m/z) and its fragmentation pattern.

The Causality Behind Our Methodological Choices

For 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine, a primary aromatic amine, the method design is dictated by its physicochemical properties. The basic amine group is a key feature, making it an ideal candidate for positive mode electrospray ionization (ESI), where it readily accepts a proton to form a stable [M+H]+ ion.

The proposed method is built on a foundation of analyzing similar aromatic amines, ensuring a high probability of success.[1][2][3]

Detailed Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine test sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Perform a serial dilution with the same diluent to prepare a working solution of 1 µg/mL for injection. Rationale: This concentration is typically well within the linear range of modern LC-MS/MS instruments, preventing detector saturation while providing a strong signal.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is selected for its excellent retention of moderately polar to non-polar compounds like the carbazole derivative.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The formic acid aids in the protonation of the analyte for better ionization efficiency in the MS source and ensures sharp peak shapes.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.

  • Gradient Elution: A gradient is employed to ensure elution of the main peak in a reasonable time while also separating potential early-eluting polar impurities and late-eluting non-polar impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

3. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[1][2] Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

  • Precursor Ion (Q1): Based on the molecular formula C12H16N2 (MW: 188.27), the protonated molecule [M+H]+ will be m/z 189.3.

  • Product Ions (Q3): These must be determined experimentally by infusing a standard solution and performing a product ion scan. Hypothetical, yet plausible, transitions would result from the fragmentation of the carbazole core. For this guide, we will assume two robust product ions were found:

    • Quantifier: 189.3 → 172.2 (Loss of NH3)

    • Qualifier: 189.3 → 144.2 (Further fragmentation)

  • Key MS Parameters:

    • Collision Gas (CAD): Argon

    • Curtain Gas (CUR): 35 psi

    • IonSpray Voltage (IS): 5500 V

    • Temperature (TEM): 500 °C

Part 2: Method Validation: A Self-Validating System for Trustworthiness

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[4][5] The framework provided by the International Council for Harmonisation (ICH) guideline Q2(R1) and FDA guidances serves as our authoritative standard.[6][7][8][9][10][11]

G

A validated method is a self-correcting system. System suitability tests are performed before each run to ensure the instrument is performing correctly, while quality control (QC) samples are analyzed alongside test samples to guarantee the validity of the results for that specific batch.

Validation Parameters and Experimental Protocols

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a diluent blank.

    • Analyze a sample of a known related impurity.

    • Analyze a sample of the analyte that has been subjected to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the main analyte in the blank or impurity samples. The analyte peak should be chromatographically pure from any degradation products in the stressed samples.

2. Linearity and Range:

  • Objective: To demonstrate a proportional relationship between the concentration of the analyte and the instrument's response over a specified range.

  • Protocol:

    • Prepare a series of at least five calibration standards by diluting the stock solution. For a purity assay, this could range from 50% to 150% of the nominal test concentration (e.g., 0.5 µg/mL to 1.5 µg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Objective: To determine the closeness of the test results to the true value.

  • Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

5. Limit of Quantitation (LOQ):

  • Objective: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying impurities.

  • Protocol:

    • Prepare a series of dilute solutions of the analyte.

    • Identify the concentration that yields a signal-to-noise ratio (S/N) of approximately 10.

    • Confirm this concentration by analyzing six replicates and ensuring the RSD is ≤ 10%.

  • Acceptance Criteria: S/N ≥ 10 with acceptable precision (RSD ≤ 10%).

Validation ParameterTypical Acceptance CriteriaHypothetical Result
Specificity No interference at analyte RTPass
Linearity (r²) ≥ 0.9990.9995
Range 50% - 150% of nominal0.5 - 1.5 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) ≤ 2.0%Repeatability: 0.8%Intermediate: 1.3%
Limit of Quantitation (LOQ) S/N ≥ 10, RSD ≤ 10%0.5 ng/mL (0.05% of nominal)

Part 3: Comparative Guide: LC-MS/MS vs. Alternative Techniques

The choice of an analytical method is a balance of technical requirements, sample properties, and practical considerations.[12][13] While LC-MS/MS is a powerhouse, it's not always the only or most practical solution.

G

Performance Comparison
ParameterLC-MS/MSHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Separation by chromatography, detection by massSeparation by chromatography, detection by UV absorbanceSeparation of volatile compounds, detection by massSignal intensity is directly proportional to the number of nuclei
Specificity Very High (based on mass and fragmentation)Moderate (potential for co-eluting impurities with similar UV spectra)High (for thermally stable, volatile compounds)Very High (structural information)
Sensitivity (Typical LOQ) Very High (~0.001% - 0.05%)Good (~0.03%)High (~0.015%)Low (~0.3%)
Primary Use Case Trace-level impurity identification and quantificationRoutine purity assays and quality controlAnalysis of residual solvents and volatile impuritiesAbsolute purity determination and reference standard characterization[14]
Limitations Higher cost and complexity, potential for ion suppressionRequires analyte to have a UV chromophoreAnalyte must be volatile and thermally stableLower sensitivity, requires more sample, complex spectra
Field-Proven Insights
  • For routine QC: A validated HPLC-UV method is often the workhorse. It is robust, cost-effective, and provides the necessary precision and accuracy for release testing once the impurity profile is well-characterized.[15][16]

  • For impurity identification: LC-MS/MS is indispensable. When an unknown peak appears in an HPLC-UV chromatogram, LC-MS/MS is used to determine its mass and obtain structural fragments, enabling its identification.

  • For orthogonal validation: Quantitative NMR (qNMR) is a powerful, non-destructive technique that provides an independent measure of purity without needing a specific reference standard of the analyte itself. It is considered a primary ratio method and is invaluable for certifying the purity of reference materials.[12][14]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis, Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Asapu, S., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Chromatography B, 122888. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Prolytic. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. [Link]

  • Development of an isotope dilution liquid chromatography/tandem mass spectrometry detection method for DNA adducts of selected aromatic amines. ACS Publications. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate. [Link]

  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. IJARESM. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Sannova. [Link]

  • Advances in Chromatographic Techniques for Drug Purity Determination. ManTech Publications. [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Characterization of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide addresses the analytica...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide addresses the analytical characterization of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine, a complex heterocyclic amine. A search of prominent spectral databases, including the NIST Chemistry Webbook and the Spectral Database for Organic Compounds (SDBS), reveals a lack of a publicly available, validated FTIR reference spectrum for this specific molecule.[1][2][3][4][5][6][7][8]

This guide, therefore, provides a comparative analysis of key spectroscopic techniques, offering a robust, multi-faceted workflow for the comprehensive characterization of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine and its derivatives. We will delve into the predictive power of FTIR spectroscopy based on structural analogy, and then compare its utility with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Part 1: Predictive FTIR Analysis

While a reference spectrum is unavailable, the chemical structure of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine allows for a detailed prediction of its characteristic infrared absorption bands. This predictive approach is a vital first step for any chemist who has synthesized a novel compound. The molecule's key functional groups will produce distinct vibrational modes within specific wavenumber ranges.

Predicted FTIR Absorption Bands for 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine:

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3450-3300N-H (Amine & Carbazole)Symmetric & Asymmetric StretchingMedium-Strong
3100-3000C-H (Aromatic)StretchingMedium
2950-2850C-H (Aliphatic)StretchingStrong
1620-1580C=C (Aromatic)Ring StretchingMedium-Strong
1550-1450N-HBending (Scissoring)Medium
1470-1430C-H (Aliphatic)Bending (Scissoring)Medium
1350-1250C-N (Aromatic Amine)StretchingStrong
1250-1020C-N (Aliphatic Amine)StretchingMedium
900-670C-H (Aromatic)Out-of-Plane BendingStrong

These predictions are based on established correlation tables and data from similar carbazole structures. For instance, the N-H stretching of the secondary amine in the carbazole ring is typically observed around 3419 cm⁻¹.[9] The aromatic C-H stretching is expected above 3000 cm⁻¹, a characteristic feature of such systems.[9][10]

Part 2: A Comparative Guide to Spectroscopic Characterization

No single analytical technique provides a complete structural picture. A self-validating system relies on the convergence of data from multiple, orthogonal methods.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
FTIR Spectroscopy Functional group identification.Rapid confirmation of amine, aromatic, and aliphatic C-H groups. Sensitive to hydrogen bonding.Provides limited information on the carbon skeleton and stereochemistry. Not suitable for definitive structural elucidation alone.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular formula (C₁₂H₁₆N₂). High-resolution MS (HRMS) can provide exact mass, confirming elemental composition. Fragmentation patterns can reveal structural motifs.Isomers may not be distinguishable. Provides limited information on functional group connectivity.
NMR Spectroscopy (¹H and ¹³C) Detailed carbon-hydrogen framework and connectivity.Unambiguously determines the number and environment of protons and carbons. 2D NMR techniques (COSY, HSQC, HMBC) establish atom-to-atom connectivity and stereochemistry.Larger sample quantity required compared to MS. Can be time-consuming to acquire and interpret complex spectra.

Expert Insights:

  • FTIR serves as an excellent initial screening tool. The presence of the predicted bands would give a high degree of confidence that the desired functional groups are present in the synthesized product.

  • Mass Spectrometry is crucial for confirming the molecular weight. The observation of a molecular ion peak (or [M+H]⁺ in ESI-MS) corresponding to the calculated mass of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine is a critical piece of evidence.[11][12][13][14][15]

  • NMR Spectroscopy is the gold standard for definitive structural elucidation of organic molecules.[16][17][18] For a molecule with multiple chiral centers like this one, 2D NMR experiments are essential to assign the relative stereochemistry of the protons at positions 4a, and 9a.

Part 3: Recommended Analytical Workflow for Validation

A logical, step-by-step approach ensures comprehensive and trustworthy characterization.

Step 1: Initial Purity Assessment and Functional Group Analysis (FTIR)

  • Protocol:

    • Prepare the sample, typically as a KBr pellet or a thin film on a salt plate.[19]

    • Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

    • Process the spectrum to identify the positions and intensities of the absorption bands.

    • Compare the observed bands with the predicted frequencies to confirm the presence of key functional groups.

Step 2: Molecular Weight Confirmation (MS)

  • Protocol (using ESI-MS):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample solution into the electrospray ionization source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For unambiguous elemental composition, perform high-resolution mass spectrometry (HRMS).

Step 3: Definitive Structural Elucidation (NMR)

  • Protocol:

    • Dissolve 5-10 mg of the purified sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum to determine the number of different proton environments and their splitting patterns.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.

    • Perform 2D NMR experiments (e.g., COSY, HSQC) to establish the connectivity between protons and carbons, confirming the overall structure.

Visualizing the Workflow:

Analytical_Workflow cluster_0 Characterization of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine Synthesis Synthesized Compound FTIR Step 1: FTIR Analysis Synthesis->FTIR Initial Check MS Step 2: Mass Spectrometry FTIR->MS Functional Groups OK? NMR Step 3: NMR Spectroscopy MS->NMR Correct Mass? Data Validated Structure NMR->Data Full Elucidation

Caption: A self-validating workflow for compound characterization.

Visualizing the Comparison:

Technique_Comparison FTIR FTIR Spectroscopy Pros: Fast Identifies Functional Groups Cons: Low Structural Detail MS Mass Spectrometry Pros: Molecular Weight High Sensitivity Cons: Isomer Ambiguity FTIR->MS NMR NMR Spectroscopy Pros: Definitive Structure Stereochemistry Cons: Slower More Sample MS->NMR NMR->FTIR

Caption: Complementary nature of spectroscopic techniques.

Conclusion

References

  • FT-IR spectra of control and treated samples of carbazole. - ResearchGate. (n.d.). Retrieved from [Link]

  • FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride - ResearchGate. (n.d.). Retrieved from [Link]

  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021).
  • Electronic and vibrational spectra of a series of substituted carbazole derivatives. (2000). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2245-2255.
  • Spectral Database for Organic Compounds | re3data.org. (2023, June 20). Retrieved from [Link]

  • Spectral database for organic compounds, SDBS - Lafayette College Libraries. (n.d.). Retrieved from [Link]

  • Spectral Database for Organic Compounds - Bioregistry. (n.d.). Retrieved from [Link]

  • 1 H-NMR spectrum of carbazole. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • 1H-Carbazole, 2,3,4,9-tetrahydro- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. (n.d.). Retrieved from [Link]

  • Double N-Arylation of Primary Amines: Carbazole Synthesis from 2,2'-Biphenyldiols. (2004). The Journal of Organic Chemistry, 70(2), 513-519.
  • Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic - Beilstein Journals. (n.d.). Retrieved from [Link]

  • 9-Aminocarbazole | C12H10N2 | CID 276207 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Carbazole - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - ResearchGate. (n.d.). Retrieved from [Link]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2018). Bioorganic & Medicinal Chemistry, 26(15), 4449-4461.
  • 1H-Carbazole, 2,3,4,9-tetrahydro- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 1H-Carbazole, 2,3,4,9-tetrahydro- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Carbazole - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Most representative MS–MS spectra of compounds. The spectra correspond... - ResearchGate. (n.d.). Retrieved from [Link]

  • 4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[9][19][20]oxadiazolo[3,4-d]pyridazine. (2021). Molbank, 2021(4), M1296.

  • TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. (2016, February 23). Retrieved from [Link]

  • Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Deriv
  • (PDF) 4,7-Di(9H-carbazol-9-yl)-[9][19][20]oxadiazolo[3,4-d]pyridazine - ResearchGate. (n.d.). Retrieved from [Link]

  • 1H-Carbazole, 2,3,4,9-tetrahydro- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Applications of mass spectrometry in combinatorial chemistry. (1998). Biotechnology and Bioengineering, 61(3), 127-134.
  • Synthesis and characterization of monohydroxylated derivatives of 7H-dibenzo[c,g]carbazole. (1992). Chemical Research in Toxicology, 5(1), 130-133.
  • 2,3,4,9-tetrahydro-1H-carbazol-6-amine — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Analyzing Compound Structure & Mass (Full Lesson) | Chemistry | Sketchy MCAT - YouTube. (2023, December 16). Retrieved from [Link]

  • Vast mass spectrometry library can speed up identification of unknown compounds - 2021. (2021, February 11). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine proper disposal procedures

Operational Safety and Disposal Guide: 2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine For drug development professionals and laboratory scientists, handling complex alicyclic-fused aromatic amines like 2,3,4,4a,9,9a-hexahyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Guide: 2,3,4,4a,9,9a-Hexahydro-1H-carbazol-7-amine

For drug development professionals and laboratory scientists, handling complex alicyclic-fused aromatic amines like 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine (CAS: 478259-40-4) requires stringent operational and logistical planning. This guide provides step-by-step, field-proven methodologies for the safe handling, pre-treatment, and compliant disposal of this compound, ensuring both personnel safety and environmental integrity.

Chemical Profile & Mechanistic Hazard Causality

To safely manage a chemical, one must understand the causality behind its hazards. 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine consists of a lipophilic hexahydrocarbazole core and a primary aromatic amine at the 7-position.

  • Dermal Penetration: The saturated alicyclic rings (hexahydro) significantly increase the molecule's lipophilicity compared to fully aromatic carbazoles. This allows the compound to rapidly partition into and cross the lipid bilayers of human skin, making dermal exposure a critical hazard.

  • Electrophilic Reactivity: The primary amine (-NH2) is highly susceptible to oxidation and can form reactive N-hydroxy intermediates in biological systems or the environment. These intermediates are known mutagens, dictating that all waste streams must be treated as highly toxic and potentially genotoxic[1].

Quantitative Data Summary

ParameterValue / SpecificationOperational Implication
CAS Registry Number 478259-40-4Essential for exact tracking in EHS systems and waste manifests.
Molecular Formula C12H16N2High nitrogen content; requires NOx scrubbing during incineration.
Molecular Weight 188.27 g/mol Used to calculate stoichiometric neutralization and carbon loading.
Incineration Temperature > 1000 °CEnsures complete thermal destruction of the stable carbazole core.
Optimal Adsorption pH > 9.0Maximizes the free-base form for optimal activated carbon filtration.

Operational Safety & Spill Response Protocol

In the event of a spill, immediate containment is required to prevent the aerosolization of powders or the spread of solvent-dissolved amine. This protocol is designed as a self-validating system: successful execution leaves no residual reactive amine, verifiable by a surface swab test. All procedures must comply with HAZWOPER standards[2].

Step-by-Step Spill Cleanup:

  • Isolate & Don PPE: Evacuate the immediate area. Don a Tyvek suit, nitrile gloves (double-gloved), and a NIOSH-approved respirator (P100/Organic Vapor cartridge).

  • Containment: For liquid spills, surround the area with inert absorbent pads. For powder spills, gently cover with damp absorbent towels to prevent dust generation.

  • Neutralization/Deactivation: Apply a dilute acidic solution (e.g., 5% citric acid or 1M HCl) directly to the spill.

    • Expert Insight (Causality): The acid protonates the free amine, converting it into a water-soluble, non-volatile ammonium salt. This drastically reduces the inhalation risk and prevents further environmental migration.

  • Collection: Sweep the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

  • Validation: Swab the spill area and test with a colorimetric amine indicator (e.g., Ninhydrin spray). A lack of color change validates that the area is fully decontaminated and safe for standard use.

Aqueous Waste Pre-Treatment: The Carbon Filtration Protocol

Aqueous washings containing trace amounts of 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine cannot be discharged into standard wastewater systems due to their aquatic toxicity. They must be pre-treated using activated carbon.

Step-by-Step Methodology:

  • pH Adjustment (Critical Step): Measure the pH of the aqueous waste. Slowly add 1M NaOH until the pH is strictly > 9.0.

    • Expert Insight (Causality): Aromatic amines typically have a pKa around 4.5. At a neutral or acidic pH, the molecule is protonated and highly water-soluble. By raising the pH above 9.0, the amine is completely deprotonated into its free-base form. This uncharged, lipophilic state maximizes its partition coefficient into the hydrophobic pores of the activated carbon, ensuring complete extraction from the water.

  • Carbon Loading: Pass the basified solution through a column packed with granular activated carbon (GAC) at a flow rate not exceeding 2 bed-volumes per hour.

  • Effluent Verification: Collect the effluent and test for residual amine. If the concentration is < 1 ppm, the water may be routed to standard institutional wastewater treatment.

  • Spent Carbon Segregation: The amine-loaded activated carbon is now classified as solid hazardous waste and must be segregated for thermal destruction.

Final Disposal: High-Temperature Incineration

Under the Resource Conservation and Recovery Act (RCRA) Subtitle C, the only acceptable method for the final destruction of concentrated 2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-amine waste is high-temperature incineration[3].

  • Thermal Destruction: The waste is injected into a rotary kiln incinerator operating at > 1000 °C. This extreme temperature is required to break the highly stable aromatic bonds of the carbazole core, preventing the formation of toxic products of incomplete combustion (PICs).

  • NOx Scrubbing: Because the molecule contains two nitrogen atoms, combustion will inevitably produce nitrogen oxides (NO and NO2). The incinerator must be equipped with an alkaline afterburner scrubber system to capture these gases before atmospheric release, neutralizing them into harmless nitrate salts.

Waste Segregation and Disposal Workflow

The following diagram illustrates the logical flow of waste segregation and treatment to ensure the total destruction of the compound.

DisposalWorkflow Start 2,3,4,4a,9,9a-hexahydro-1H- carbazol-7-amine Waste SolidWaste Solid/Powder Waste (Contaminated PPE, Vials) Start->SolidWaste LiquidWaste Liquid Waste (Organic Solvents) Start->LiquidWaste AqueousWaste Aqueous Waste (Washings) Start->AqueousWaste Segregation Hazardous Waste Segregation (Non-Halogenated Organics) SolidWaste->Segregation LiquidWaste->Segregation Carbon Activated Carbon Filtration (pH > 9.0) AqueousWaste->Carbon Incineration High-Temp Incineration (>1000°C) Segregation->Incineration Scrubber NOx Scrubber System (Alkaline Wash) Incineration->Scrubber Combustion Gases Carbon->Segregation Spent Carbon

Workflow for the segregation, pre-treatment, and thermal destruction of carbazole amine waste.

References[1] National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. https://nap.nationalacademies.org/catalog/12654/prudent-practices-in-the-laboratory-handling-and-management-of-chemical[3] U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview. https://www.epa.gov/rcra/resource-conservation-and-recovery-act-rcra-overview[2] Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. https://www.osha.gov/hazardous-waste

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